molecular formula C11H19NO3 B567739 Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1245816-30-1

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B567739
CAS No.: 1245816-30-1
M. Wt: 213.277
InChI Key: SDLALJACTHVVOO-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(12)7-14-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLALJACTHVVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716617
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-30-1
Record name 1,1-Dimethylethyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate" in chemical databases and scientific literature have not yielded specific experimental data on its physicochemical properties, synthesis, or biological activity. This suggests that this particular isomer may be a novel compound or is not yet well-documented in publicly accessible resources.

This guide will instead provide available information on a closely related structural isomer, Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate , to offer a point of reference for researchers. Furthermore, it will outline general experimental protocols and a logical workflow for the characterization of such spirocyclic compounds.

Physicochemical Properties of the Structural Isomer: Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

While data for the requested 2-oxa-5-aza isomer is unavailable, some spectroscopic information has been reported for the 5-oxa-2-aza isomer. It is crucial to note that the interchange of the oxygen and nitrogen positions within the spirocyclic core will significantly influence the molecule's chemical and physical properties.

Table 1: Spectroscopic Data for Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

PropertyData
¹H NMR (500 MHz, CDCl₃) δ = 7.84 (dd, J = 5.4, 3.1 Hz, 2H), 7.75 (dd, J = 5.4, 3.1 Hz, 2H), 4.47 – 4.34 (m, 1H), 4.01 (d, J = 8.2 Hz, 2H), 3.88 (d, J = 8.2 Hz, 2H), 2.70 (t, J = 7.1 Hz, 2H), 2.15 (p, J = 7.1 Hz, 2H)
Purity (as reported) 90%

Source: The provided ¹H NMR data is for a compound identified as tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate in a supplementary information document. The context of the aromatic signals (7.75-7.84 ppm) suggests this molecule may be a derivative or that the assignment corresponds to a different structure. Researchers should use this data with caution.

General Experimental Protocols for Physicochemical Characterization

For a novel compound like this compound, the following experimental protocols would be essential for its characterization.

Synthesis and Purification

The synthesis of the 2-oxa-5-azaspiro[3.4]octane core would likely involve a multi-step sequence. Based on related literature for similar spirocycles, a potential synthetic approach could involve the annulation of a pre-functionalized azetidine ring with a suitable cyclopentane precursor.

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis & Purification Start Start Step1 Cyclization Reaction Start->Step1 Precursors Step2 Boc Protection Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Product Pure Compound Step3->Product

Caption: A generalized workflow for the synthesis and purification of the target compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the proton environment of the molecule. Expected signals would include a singlet around 1.4-1.5 ppm for the tert-butyl group, and a series of multiplets for the methylene protons on the azetidine and oxetane rings. The chemical shifts and coupling constants would be critical for confirming the connectivity.

  • ¹³C NMR: To identify the number and type of carbon atoms. Key signals would include the quaternary spiro-carbon, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group and the heterocyclic rings.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be a primary indicator of successful synthesis. Fragmentation patterns can also provide structural information.

Physical Properties Determination
  • Melting Point: Determined using a standard melting point apparatus to assess purity and identify the compound.

  • Boiling Point: Can be determined under reduced pressure for liquid compounds to prevent decomposition.

  • Solubility: Assessed in a range of solvents (e.g., water, methanol, dichloromethane, hexane) to understand its polarity and suitability for various applications.

  • pKa: Potentiometric titration would be used to determine the acidity or basicity of any ionizable groups.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound such as this compound.

Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, HRMS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, NMR) Structural_Elucidation->Purity_Assessment Physicochemical_Properties Physicochemical Properties (m.p., b.p., solubility, pKa) Purity_Assessment->Physicochemical_Properties Biological_Screening Biological Activity Screening Physicochemical_Properties->Biological_Screening Data_Analysis Data Analysis & Reporting Biological_Screening->Data_Analysis

Caption: A logical workflow for the characterization of a novel chemical entity.

Biological Activity and Signaling Pathways

Due to the absence of any published biological data for this compound, it is not possible to create diagrams of relevant signaling pathways or experimental workflows related to its biological effects. The biological activity of spirocyclic scaffolds can be diverse, and any investigation would need to begin with broad initial screening against various biological targets.

Spectroscopic Data and Experimental Protocols for Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate and its structural analogues. Due to the limited availability of public experimental data for the title compound, this document presents key physicochemical properties and offers detailed spectroscopic data for a closely related analogue, tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, to serve as a reference. Furthermore, this guide outlines comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) applicable to the characterization of small organic molecules. A logical workflow for spectroscopic analysis is also provided.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its spirocyclic scaffold. The characterization of such molecules is fundamentally reliant on spectroscopic techniques to confirm their structure and purity. This guide addresses the need for a consolidated resource on the spectroscopic properties of this compound and its analogues.

A thorough search of public databases and scientific literature reveals a scarcity of comprehensive, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound. While basic properties are known, a full dataset is not readily accessible.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 1245816-30-1
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Synonyms 5-Boc-2-oxa-5-azaspiro[3.4]octane, 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester

Spectroscopic Data of a Structural Analogue

In the absence of a complete dataset for the target compound, we present the spectroscopic data for a related spirocyclic compound, tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate . This analogue shares the feature of a Boc-protected nitrogen atom within a spirocyclic system and provides illustrative spectral data.

NMR Spectroscopic Data

Compound: Tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate Solvent: CDCl₃

Table 1: ¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.87d7.52HAromatic CH
6.70t7.51HAromatic CH
4.22s-4HAzetidine CH₂
4.06s-4HAzetidine CH₂
2.28s-6HAr-CH₃
1.45s-9HBoc -C(CH₃)₃

Table 2: ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
155.8C=O (Boc)
148.9Aromatic C
130.1Aromatic C
125.7Aromatic C
120.2Aromatic C
79.6-C(CH₃)₃
66.4Azetidine CH₂
59.4Spiro C
33.3Azetidine CH₂
28.4-C(CH₃)₃
21.1Ar-CH₃
IR Spectroscopic Data

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2967, 2877MediumC-H stretch (aliphatic)
1683StrongC=O stretch (carbamate)
1592, 1480, 1455Medium-WeakC=C stretch (aromatic)
1423, 1365MediumC-H bend (aliphatic)
1280, 1162, 1124, 1108StrongC-N stretch, C-O stretch
Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/z
EI302.1989 ([M]⁺)302.1991

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time (20-60 minutes) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

  • Ionization and Mass Analysis:

    • Choose an appropriate ionization technique. Electrospray Ionization (ESI) is suitable for polar molecules, while Electron Ionization (EI) can be used for more volatile and thermally stable compounds, often providing valuable fragmentation data.

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography (LC-MS). For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M]⁺, [M+H]⁺, [M+Na]⁺).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry IR->MS Functional Groups ID'd NMR NMR Spectroscopy MS->NMR Molecular Weight Confirmed Structure Structure Confirmation NMR->Structure

An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxa-5-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-oxa-5-azaspiro[3.4]octane derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique spirocyclic scaffold, incorporating both an oxetane and a pyrrolidine ring, imparts conformational rigidity and three-dimensionality, making these derivatives attractive scaffolds for exploring new chemical space. This document details key synthetic methodologies, including tandem aldol-lactonization and subsequent oxidation, and provides structured data for the characterization of these novel compounds.

Core Synthetic Strategies

The construction of the 2-oxa-5-azaspiro[3.4]octane core can be efficiently achieved through a two-stage synthetic sequence. The initial step involves the formation of a 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system via a tandem aldol-lactonization reaction. Subsequent oxidation of the pyrrolidine ring affords the corresponding spiro β-lactone γ-lactams.

Tandem Aldol-Lactonization for the Synthesis of 1-Oxo-2-oxa-5-azaspiro[3.4]octane Derivatives

A key method for the synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system is a tandem aldol-lactonization reaction. This approach has been successfully employed for both racemic and optically active derivatives, with L-proline being a suitable starting material for the latter.[1]

Experimental Protocol: Synthesis of Racemic N-Protected 1-Oxo-2-oxa-5-azaspiro[3.4]octane

A detailed experimental protocol for the synthesis of the racemic N-protected 1-oxo-2-oxa-5-azaspiro[3.4]octane is outlined below.

Table 1: Quantitative Data for the Synthesis of N-Boc-1-oxo-2-oxa-5-azaspiro[3.4]octane

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1N-Boc-L-proline1. DCC, 2. LDACH2Cl2, THF0 to -78465

Characterization Data for N-Boc-1-oxo-2-oxa-5-azaspiro[3.4]octane:

CompoundFormulaMW1H NMR (CDCl3, δ)13C NMR (CDCl3, δ)MS (m/z)
N-Boc-1-oxo-2-oxa-5-azaspiro[3.4]octaneC11H17NO4227.261.48 (s, 9H), 2.00-2.25 (m, 4H), 3.40-3.60 (m, 2H), 4.60 (t, J=8.0 Hz, 1H)28.4, 30.1, 38.5, 46.9, 62.1, 80.5, 84.2, 154.6, 172.3228.1 [M+H]+
Ruthenium Tetroxide Oxidation to Spiro β-Lactone γ-Lactams

The synthesized N-protected 1-oxo-2-oxa-5-azaspiro[3.4]octanes can be further oxidized to the corresponding spiro β-lactone γ-lactams using ruthenium tetroxide (RuO4). This oxidation occurs at the carbon adjacent to the nitrogen in the pyrrolidine ring.[1]

Experimental Protocol: Ruthenium Tetroxide Oxidation

The following protocol details the oxidation of N-Boc-1-oxo-2-oxa-5-azaspiro[3.4]octane.

Table 2: Quantitative Data for the Ruthenium Tetroxide Oxidation

EntryStarting MaterialReagentsSolvent SystemTemperature (°C)Time (h)Yield (%)
1N-Boc-1-oxo-2-oxa-5-azaspiro[3.4]octaneRuCl3·xH2O (cat.), NaIO4CCl4/CH3CN/H2ORoom Temp.278

Characterization Data for N-Boc-1,6-dioxo-2-oxa-5-azaspiro[3.4]octane:

CompoundFormulaMW1H NMR (CDCl3, δ)13C NMR (CDCl3, δ)IR (cm-1)MS (m/z)
N-Boc-1,6-dioxo-2-oxa-5-azaspiro[3.4]octaneC11H15NO5241.241.52 (s, 9H), 2.30-2.50 (m, 2H), 2.75-2.90 (m, 2H), 4.85 (t, J=8.5 Hz, 1H)28.2, 35.1, 42.8, 81.5, 88.9, 153.2, 170.1, 173.51820 (β-lactone C=O), 1750 (γ-lactam C=O)242.1 [M+H]+

Conclusion

This guide provides a detailed overview of the synthesis and characterization of 2-oxa-5-azaspiro[3.4]octane derivatives. The presented tandem aldol-lactonization and ruthenium tetroxide oxidation protocols offer a reliable pathway to these valuable spirocyclic scaffolds. The provided quantitative data and characterization information will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration and utilization of this promising class of compounds. Further research into the derivatization and biological evaluation of these spirocycles is anticipated to unlock their full potential in various therapeutic areas.

References

An In-depth Technical Guide on the Conformational Analysis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the conformational analysis of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate. Due to the absence of direct experimental or computational studies on this specific molecule in published literature, this document outlines a robust analytical framework based on established principles of stereochemistry and data from structurally related spirocyclic systems. The guide details hypothetical quantitative data, experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, and visualizes the analytical workflow. This document is intended to serve as a foundational resource for researchers undertaking the conformational analysis of this and similar novel spirocyclic compounds.

Introduction

This compound is a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery as a constrained building block. The spiro[3.4]octane scaffold imparts a rigid three-dimensional geometry, which can be advantageous for optimizing ligand-receptor interactions. A thorough understanding of the conformational preferences of this molecule is paramount for its effective utilization in the design of new therapeutic agents.

The core structure consists of a five-membered tetrahydrofuran ring fused at a spiro center to a four-membered azetidine ring. The conformational landscape of this molecule is primarily dictated by the puckering of the tetrahydrofuran ring, the planarity of the azetidine ring, and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Predicted Conformational Isomers

The tetrahydrofuran ring in the 2-oxa-5-azaspiro[3.4]octane core is expected to adopt one of two primary puckered conformations: an envelope (E) or a twist (T) form, to alleviate torsional strain. The azetidine ring is nearly planar but may exhibit a slight pucker. The bulky N-Boc group will significantly influence the energy barrier to nitrogen inversion and may favor a specific orientation to minimize steric hindrance.

The interplay of these factors is predicted to result in a set of low-energy conformers. The relative populations of these conformers at equilibrium can be determined using experimental techniques and computational modeling.

Quantitative Conformational Data (Hypothetical)

The following table summarizes the predicted key conformational parameters for the most stable conformers of this compound, based on data from analogous spirocyclic systems. These values would be the target of experimental determination and computational validation.

ParameterConformer A (Predicted Major)Conformer B (Predicted Minor)
Ring Pucker (THF) Envelope (E)Twist (T)
Dihedral Angle (C1-O2-C3-C4) 15°-25°
Dihedral Angle (C6-N5-C4-C3) -10°
N-Boc Orientation Pseudo-equatorialPseudo-axial
Calculated Relative Energy (kcal/mol) 01.5
Predicted Population at 298 K (%) ~90%~10%

Experimental and Computational Protocols

A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive conformational analysis.

Objective: To determine the solution-state conformation and dynamic behavior of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire ¹H NMR spectra to observe chemical shifts and coupling constants (J-values). The magnitude of vicinal ³J(H,H) coupling constants can provide information about dihedral angles via the Karplus equation.

    • Acquire ¹³C NMR spectra to identify the number of unique carbon environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin systems of the two rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the spatial arrangement of atoms and the relative orientation of the two rings and the N-Boc group.

  • Variable Temperature (VT) NMR: To study the dynamic processes, such as ring flipping or rotation around the C-N amide bond of the Boc group. Changes in the NMR spectra as a function of temperature can be used to determine the energy barriers for these processes.

Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a cryostream (typically 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

Objective: To explore the potential energy surface of the molecule, identify low-energy conformers, and predict their relative energies and populations.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. Common methods include molecular mechanics (MM) based searches (e.g., using MMFF or OPLS force fields) followed by clustering of the resulting structures.

  • Quantum Mechanical Optimization: Take the low-energy conformers identified from the initial search and perform geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger) is a common choice.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Solvent Effects: Include the effects of a solvent in the calculations, either implicitly using a continuum solvent model (e.g., PCM) or explicitly with a number of solvent molecules.

  • NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for the optimized low-energy conformers and compare them with the experimental data to validate the predicted structures.

Visualizations

The following diagrams illustrate the logical workflow for the conformational analysis and the relationship between the predicted conformers.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate nmr NMR Spectroscopy (1D, 2D, VT) synthesis->nmr xray X-ray Crystallography synthesis->xray comp Computational Modeling synthesis->comp solution_conf Solution Conformation nmr->solution_conf solid_conf Solid-State Conformation xray->solid_conf energetics Conformer Energetics comp->energetics final_model Validated Conformational Model solution_conf->final_model solid_conf->final_model energetics->final_model conformer_relationship Conformer_A Conformer A (Envelope, Pseudo-equatorial Boc) Transition_State Transition State Conformer_A->Transition_State ΔG‡ Conformer_B Conformer B (Twist, Pseudo-axial Boc) Transition_State->Conformer_B

Navigating the Spirocyclic Landscape: A Technical Guide to Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed exploration of the synthesis, properties, and potential applications of a unique class of spirocyclic compounds in modern drug discovery.

Introduction: The quest for novel molecular scaffolds that can unlock new chemical space and provide unique intellectual property is a driving force in pharmaceutical research. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs. Their inherent three-dimensionality offers a significant advantage over flat aromatic structures, often leading to improved physicochemical properties and target engagement. This technical guide focuses on Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, a specific spirocyclic compound, and its close structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical characteristics and potential utility.

Physicochemical Properties of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

A summary of the key quantitative data for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is presented below, providing a clear basis for its use in experimental design.

PropertyValueSource
CAS Number 1581683-57-9[1][2]
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [1][2]
IUPAC Name tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate[2]
Storage Room temperature[1]
Purity ≥97%[1]

Synthesis and Experimental Protocols

While a specific synthetic protocol for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is not explicitly detailed in the available literature, a plausible synthetic route can be inferred from methodologies reported for analogous structures. A relevant example is the multi-step synthesis of a bromo-substituted analog, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, as outlined in patent CN111533752A.[3] This process provides a foundational experimental framework that can be adapted for the synthesis of the target compound and its derivatives.

Proposed Synthetic Pathway

The synthesis of the core azaspiro[3.4]octane scaffold can be approached through a multi-step sequence, as illustrated in the following workflow diagram. This proposed pathway is based on established chemical transformations for constructing spirocyclic systems.

G cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Intermediate & Product 1_Boc_3_oxo_azetidine 1-Boc-3-oxoazetidine Aldol_Condensation Aldol Condensation 1_Boc_3_oxo_azetidine->Aldol_Condensation Michael_Addition Michael Addition 1_Boc_3_oxo_azetidine->Michael_Addition Reductive_Amination Reductive Amination 1_Boc_3_oxo_azetidine->Reductive_Amination Cyclopentanone_derivative Functionalized Cyclopentanone Cyclopentanone_derivative->Aldol_Condensation Cyclopentanone_derivative->Michael_Addition Cyclopentanone_derivative->Reductive_Amination Spiro_Intermediate Spirocyclic Intermediate Aldol_Condensation->Spiro_Intermediate or Michael_Addition->Spiro_Intermediate Reductive_Amination->Spiro_Intermediate Cyclization Intramolecular Cyclization Final_Product Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Cyclization->Final_Product Spiro_Intermediate->Cyclization

Proposed synthetic workflow for the azaspiro[3.4]octane core.
General Experimental Protocol for Spirocyclization (Hypothetical)

  • Step 1: Activation of the Azetidine Ring. 1-Boc-3-oxoazetidine is treated with a suitable base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to generate the corresponding enolate.

  • Step 2: Reaction with a Cyclopentanone Electrophile. A functionalized cyclopentanone, for instance, 2-bromocyclopentanone, is added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature to facilitate the nucleophilic addition.

  • Step 3: Intramolecular Cyclization. The resulting intermediate undergoes an intramolecular cyclization, which can be promoted by a base or thermal conditions, to form the spirocyclic core.

  • Step 4: Purification. The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery

Spirocyclic scaffolds, such as the azaspiro[3.4]octane core, are of significant interest in medicinal chemistry due to their unique structural and conformational properties. The introduction of a spirocyclic motif can have a profound impact on the biological activity and pharmacokinetic profile of a drug candidate.

Signaling Pathways and Therapeutic Targets

While specific biological targets for this compound and its close analogs have not been extensively reported, the broader class of azaspirocycles has been explored as modulators of various signaling pathways. For instance, spirocyclic compounds have been investigated as inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs). The rigid conformation of the spirocyclic core can lead to higher binding affinity and selectivity for the target protein.

The logical relationship for the integration of spirocyclic scaffolds in a drug discovery program can be visualized as follows:

G Scaffold_Identification Identification of Spirocyclic Scaffold Library_Synthesis Combinatorial Library Synthesis Scaffold_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

Introduction to Spirocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-oxa-5-azaspiro[3.4]octane Derivatives

Spirocyclic scaffolds are a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that provides distinct advantages in drug discovery.[1] Unlike their planar aromatic counterparts, the non-planar nature of spirocycles allows for novel interactions with biological targets and can lead to improved physicochemical properties such as solubility and metabolic stability.[2][3] The rigid conformation of spirocyclic systems reduces the entropic penalty upon binding to a target, often resulting in higher affinity and selectivity.

The 2-oxa-5-azaspiro[3.4]octane core, which incorporates both an oxetane and a pyrrolidine ring, represents a particularly interesting scaffold. The oxetane ring can act as a polar hydrogen bond acceptor and is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, improving metabolic stability and aqueous solubility. The pyrrolidine ring, a common motif in bioactive molecules, provides a key nitrogen atom that can be functionalized to modulate activity and pharmacokinetic properties. This combination of features makes 2-oxa-5-azaspiro[3.4]octane derivatives attractive candidates for the development of novel therapeutics across various disease areas.

IUPAC Nomenclature of 2-oxa-5-azaspiro[3.4]octane Derivatives

The systematic naming of spiro compounds follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4] For heterocyclic spiro systems like 2-oxa-5-azaspiro[3.4]octane, replacement nomenclature (also known as 'a' nomenclature) is employed.[4][5]

Core Structure and Numbering

The nomenclature for the parent compound is derived as follows:

  • Spiro Prefix : The name begins with "spiro" to indicate a spirocyclic system, which is characterized by two rings sharing a single common atom (the spiro atom).[6]

  • Ring Size Indicators : The numbers in square brackets, [3.4], denote the number of atoms in each ring linked to the spiro atom, starting with the smaller ring.[6] In this case, the oxetane ring has 3 atoms (C1, O2, C3) and the pyrrolidine ring has 4 atoms (C6, C7, C8, N5) besides the spiro atom (C4). The numbers are arranged in ascending order.

  • Parent Alkane : The name ends with "octane", which is the name of the acyclic hydrocarbon with the same total number of atoms in the rings (3 + 4 + 1 spiro atom = 8).[6]

  • Heteroatom Identification : The prefixes "oxa" and "aza" are used to indicate the replacement of carbon atoms with oxygen and nitrogen atoms, respectively.[4]

  • Locants : The numbers preceding the "oxa" and "aza" prefixes indicate the positions of the heteroatoms in the ring system. Numbering begins in the smaller ring at an atom adjacent to the spiro atom and proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[6] The direction of numbering is chosen to give the heteroatoms the lowest possible locants.

Following these rules, the systematic IUPAC name for the core structure is 2-oxa-5-azaspiro[3.4]octane .[7]

Caption: IUPAC numbering for the 2-oxa-5-azaspiro[3.4]octane core.

Naming Derivatives

Substituents on the ring system are named as prefixes and their positions are indicated by the corresponding locants. For example, a tert-butoxycarbonyl group attached to the nitrogen atom at position 5 would be named tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate .[8] If a substituent were present on one of the carbon atoms, its position would be numbered accordingly.

Synthetic Strategies for 2-oxa-5-azaspiro[3.4]octane Derivatives

The synthesis of spirocyclic heterocycles often involves multi-step sequences, including ring-closing reactions and the construction of the spirocyclic core.[2] The synthesis of 2-oxa-5-azaspiro[3.4]octane derivatives can be approached by forming either the oxetane or the pyrrolidine ring last. A common strategy involves the use of a pre-functionalized precursor that can undergo intramolecular cyclization to form one of the heterocyclic rings onto an existing cyclic structure.

One potential synthetic pathway involves an intramolecular nucleophilic substitution. This could start from a substituted pyrrolidinone, which is then functionalized with a side chain containing a leaving group and a hydroxyl group. A subsequent base-mediated intramolecular cyclization would form the oxetane ring.

Synthesis_Workflow General Synthetic Workflow for Azaspiro-oxetanes Start Pyrrolidine Precursor Step1 Functionalization (e.g., Alkylation with an epoxy-containing fragment) Start->Step1 Intermediate1 Functionalized Pyrrolidine Step1->Intermediate1 Step2 Intramolecular Ring Opening/Closing Cascade Intermediate1->Step2 Product 2-oxa-5-azaspiro[3.4]octane Core Step2->Product Step3 Derivatization (e.g., N-acylation, N-alkylation) Product->Step3 Final Target Derivatives Step3->Final

Caption: A generalized workflow for the synthesis of 2-oxa-5-azaspiro[3.4]octane derivatives.

Representative Experimental Protocol: Synthesis of a Spirocyclic Core

While a specific protocol for 2-oxa-5-azaspiro[3.4]octane is not detailed in the provided search results, a general procedure for spirocyclization can be adapted. The following protocol outlines the key steps for a tandem SN2 reaction to form a spirocyclic framework.[1]

  • Enolate Formation : To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.5 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C. A solution of a suitable cyclic ketone or lactam precursor (1.0 equivalent) in anhydrous DMF is added dropwise over 30 minutes. The mixture is then warmed to room temperature and stirred for 1 hour to ensure complete enolate formation.[1]

  • Spirocyclization : A solution of a suitable dielectrophile, such as 1,3-dibromo-2,2-dimethoxypropane (1.2 equivalents), in anhydrous DMF is added dropwise to the reaction mixture at room temperature.[1] The reaction is stirred for 16-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of water. The mixture is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layers are combined, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude spirocyclic product.[1]

  • Purification : The crude product is then purified using an appropriate method, such as column chromatography on silica gel, to afford the pure spirocyclic compound.

Table 1: Representative Reaction Yields for Spirocycle Synthesis

Reaction TypeStarting MaterialsProductYield (%)Reference
Knoevenagel/Michael/CyclizationIsatin, malononitrile, barbituric acidSpiro[indole-3,5'-pyrimidine] derivative43-98[9]
[3+2] Cycloaddition2-methylene-tetrahydronaphtalen-1-ones, N-cyclopropylanilines2-amino-spiro[4.5]decane-6-onesGood yields[2]
Tandem Aldol-LactonizationL-Proline derivative1-oxo-2-oxa-5-azaspiro[3.4]octaneNot specified[10]

Biological Significance and Applications

Azaspiro[3.4]octane scaffolds are privileged structures in medicinal chemistry, with derivatives showing a wide range of biological activities.[11][12] The incorporation of an oxetane ring, as in the 2-oxa-5-azaspiro[3.4]octane core, is a strategy to improve drug-like properties.

Anticancer and Antiproliferative Activity

Numerous spiro compounds have been investigated for their potential as anticancer agents.[9][12] For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated significant antiproliferative effects against various human cancer cell lines, with IC50 values in the low micromolar range.[13] These compounds were found to induce apoptosis and cause cell cycle arrest.[13] The unique 3D shape of spirocycles allows them to bind to protein targets that may be challenging for more planar molecules.

Table 2: Antiproliferative Activity of Selected Spiro Compounds

Compound ClassCell LineIC50 (µM)Reference
Spiro[indole-3,5'-pyrimidine]HCT116 (Colon)52.81[9]
Spiro[indole-3,5'-pyrimidine]PC3 (Prostate)74.40[9]
Spiro[indole-3,5'-pyrimidine]HL60 (Leukemia)49.72[9]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Various4.2 - 24.1[13]

Antiviral and Antibacterial Activity

Spirocyclic systems have also been explored as antimicrobial and antiviral agents.[14] For example, derivatives of 2,6-diazaspiro[3.4]octane combined with a 5-nitrofuranoyl "warhead" have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[11] In the antiviral domain, 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine, a related spiro-isoxazoline, exhibited submicromolar activity against the influenza A virus.[14]

Biological_Activity Therapeutic Potential of Azaspiro[3.4]octane Scaffolds cluster_applications Potential Therapeutic Areas Core 2-Oxa-5-azaspiro[3.4]octane Core Oncology Oncology (Antiproliferative) Core->Oncology Inhibits cell growth Infectious Infectious Diseases (Antiviral, Antibacterial) Core->Infectious Targets viral/bacterial proteins CNS CNS Disorders (Receptor Modulators) Core->CNS Modulates neurotransmitter receptors

Caption: Potential applications of 2-oxa-5-azaspiro[3.4]octane derivatives in drug development.

Conclusion

The 2-oxa-5-azaspiro[3.4]octane scaffold is a compelling starting point for the design of novel therapeutic agents. Its well-defined three-dimensional structure, combined with the favorable physicochemical properties imparted by the oxetane and pyrrolidine rings, offers significant potential for developing potent and selective modulators of various biological targets. A thorough understanding of the IUPAC nomenclature is essential for clear communication within the scientific community. Furthermore, the development of robust synthetic strategies is crucial for exploring the chemical space around this scaffold. As research continues, derivatives of 2-oxa-5-azaspiro[3.4]octane are poised to make valuable contributions to the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Stability and Storage of Boc-Protected 2-Oxa-5-azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-protected 2-oxa-5-azaspiro[3.4]octanes are a class of spirocyclic scaffolds gaining prominence in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure offers an escape from molecular "flatland," potentially improving physicochemical properties, metabolic stability, and target engagement.[1] This guide provides a comprehensive overview of the stability and recommended storage conditions for these compounds. It consolidates known information on the stability of the core scaffold and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment. While specific quantitative stability data for this class of compounds is not publicly available, this guide establishes a framework for their evaluation based on established principles of pharmaceutical stability testing.

Introduction to 2-Oxa-5-azaspiro[3.4]octane Scaffolds

Spirocycles, where two rings share a single atom, are increasingly utilized in drug design to enhance molecular complexity (Fsp³) and introduce favorable drug-like properties.[1] The 2-oxa-5-azaspiro[3.4]octane core, comprising a fused oxetane and azetidine ring, provides a unique and rigid spatial arrangement of functional groups. The Boc protecting group is commonly employed on the azetidine nitrogen to facilitate multi-step syntheses. Understanding the stability of this protected intermediate is critical for its synthesis, purification, storage, and subsequent use in drug development workflows.

Stability Profile and Degradation Pathways

The overall stability of Boc-protected 2-oxa-5-azaspiro[3.4]octanes is primarily dictated by the lability of the Boc group and the integrity of the spirocyclic core under various stress conditions.

Lability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic and nucleophilic environments, but its susceptibility to cleavage under acidic conditions.[2][3]

  • Acid-Catalyzed Degradation: This is the most significant degradation pathway. The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)), followed by cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide.[2][4][5] The resulting free amine is typically protonated to form an ammonium salt under these conditions.[2] The kinetics of this deprotection can exhibit a second-order dependence on the acid concentration.[6] Even mild acidic conditions, such as 0.1% TFA in HPLC mobile phases, can cause slow degradation over time.[7]

Stability of the Spirocyclic Core

The 2-oxa-5-azaspiro[3.4]octane core itself is generally stable. However, extreme conditions can lead to degradation.

  • Thermal Stability: While specific data on this exact scaffold is limited, related spiro polycycloacetals exhibit high thermal stability, with 5% weight loss occurring at temperatures between 343-370 °C.[8][9] Studies on poly(ether ether ketone) suggest that thermal degradation in similar structures may initiate at the ether and ketone linkages.[10] For typical laboratory and storage conditions, the spirocyclic core is expected to be thermally robust.

  • Hydrolytic Stability (Ring Opening): Under strongly acidic or basic conditions, the oxetane or azetidine rings could potentially undergo hydrolysis, though this is generally less likely than Boc-deprotection under typical handling conditions.

Photostability

According to ICH Q1B guidelines, photostability testing is an integral part of stress testing for new drug substances.[11][12] Compounds should be exposed to a light source emitting a similar distribution to a D65/ID65 standard (e.g., xenon lamp) to assess degradation. While specific data is unavailable for this scaffold, N-Boc protected compounds do not possess strong chromophores that would suggest inherent photolability, but empirical testing is required.

Quantitative Stability Data Summary

The following tables summarize the expected stability of Boc-protected 2-oxa-5-azaspiro[3.4]octanes based on the known chemistry of the Boc-group and general principles of chemical stability. These should be confirmed by empirical testing.

Table 1: Summary of Stability under Forced Degradation Conditions

Stress ConditionReagent/ConditionExpected StabilityPrimary Degradation Product
Acidic Hydrolysis 0.1 M - 1 M HCl or H₂SO₄, RT to 50°CLabile 2-Oxa-5-azaspiro[3.4]octane (amine salt)
Basic Hydrolysis 0.1 M - 1 M NaOH, RT to 50°CStable No significant degradation expected
Oxidative Stress 3-30% H₂O₂, RTLikely Stable Potential for N-oxidation, but generally stable
Thermal Stress 60-80°C, solid stateGenerally Stable Degradation not expected at these temperatures
Photostability ICH Q1B light exposureLikely Stable To be determined experimentally

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionJustification
Solid 2-8°CInert gas (e.g., Argon) recommended for long-term storageProtect from lightStandard precautionary conditions to minimize any potential degradation over time. Avoids acidic atmospheric components.
Solution -20°C (long-term) or 2-8°C (short-term)Inert gas overlayProtect from lightUse aprotic, non-acidic solvents (e.g., Dioxane, THF, Acetonitrile). Avoid chlorinated solvents which may contain trace HCl.

Visualized Workflows and Degradation Pathways

Acid-Catalyzed Degradation Pathway

The primary degradation pathway involves the acid-catalyzed removal of the Boc protecting group.

G cluster_0 Acid-Catalyzed Degradation of Boc-Protected Amine A Boc-Protected 2-Oxa-5-azaspiro[3.4]octane B Protonated Carbamate A->B + H+ (e.g., TFA, HCl) C Carbamic Acid Intermediate + tert-Butyl Cation B->C Fragmentation D Free Amine (as Ammonium Salt) + CO2 + Isobutylene C->D Decarboxylation

Caption: Acid-catalyzed deprotection mechanism for Boc-protected amines.

General Experimental Workflow for Stability Testing

A systematic approach is required to evaluate the stability of a new chemical entity.[13]

G cluster_1 Stability Testing Workflow start Drug Substance (Boc-2-oxa-5-azaspiro[3.4]octane) forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev method_val Validate Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val long_term Long-Term & Accelerated Stability Studies (ICH Guidelines) method_val->long_term analysis Analyze Samples at Time Points (e.g., 0, 3, 6, 12 mo) long_term->analysis report Determine Shelf-Life & Storage Conditions analysis->report

Caption: General workflow for pharmaceutical stability testing.

Experimental Protocols

The following protocols are generalized methodologies for assessing the stability of Boc-protected 2-oxa-5-azaspiro[3.4]octanes. They should be adapted and optimized for the specific derivative and available analytical equipment.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products and develop a stability-indicating analytical method.[14] The goal is to achieve 5-20% degradation of the parent compound.[14]

Materials:

  • Boc-protected 2-oxa-5-azaspiro[3.4]octane derivative

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Quenching agents: 1 M NaOH, 1 M HCl

  • Equipment: HPLC-UV/DAD or HPLC-MS, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 50°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 50°C.

    • Withdraw aliquots, neutralize with 1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid compound in a vial.

    • Heat in an oven at 80°C.

    • At time points, dissolve a portion of the solid, dilute, and analyze.

  • Photostability:

    • Expose solid compound and a solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11]

    • Run a dark control sample in parallel, wrapped in aluminum foil.

    • Analyze samples after exposure.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the parent compound from all process impurities and degradation products.

Initial HPLC Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (Note: TFA can be used but may cause on-column deprotection)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-DAD at 200-400 nm (monitor at a wavelength where the compound has absorbance, often ~210 nm for carbamates).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject solutions from the forced degradation studies.

  • Assess the peak purity of the parent compound using a Diode Array Detector (DAD) to ensure no co-eluting peaks.

  • Adjust gradient, mobile phase composition, or column chemistry to achieve adequate separation (Resolution > 2) between the parent peak and all degradant peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, and precision.

Conclusion

Boc-protected 2-oxa-5-azaspiro[3.4]octanes are valuable building blocks in modern drug discovery. Their stability is robust under basic, oxidative, and mild thermal conditions. The primary liability is the acid-catalyzed cleavage of the Boc-protecting group. For long-term storage, these compounds should be kept as a solid at 2-8°C, protected from light and acidic vapors. When in solution, aprotic, non-acidic solvents should be used. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential to ensure the quality and integrity of these compounds throughout the drug development process.

References

Technical Guide: Solubility Profile of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a heterocyclic building block of increasing interest in the synthesis of novel therapeutic agents. Its unique three-dimensional spirocyclic scaffold offers opportunities to explore new chemical space and develop drug candidates with improved physicochemical and pharmacological properties. The solubility of such intermediates in organic solvents is a fundamental physical property that dictates their handling, reaction conditions, purification, and formulation. A thorough understanding of solubility is paramount for efficient process scale-up and the development of viable drug delivery systems.

Currently, there is a lack of published quantitative data on the solubility of this compound. This guide provides a robust experimental protocol to enable researchers to determine this critical parameter in a variety of organic solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in this guide.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol25Data not availableData not availablee.g., HPLC, UV-Vis
Ethanol25Data not availableData not availablee.g., HPLC, UV-Vis
Isopropanol25Data not availableData not availablee.g., HPLC, UV-Vis
Acetonitrile25Data not availableData not availablee.g., HPLC, UV-Vis
Tetrahydrofuran (THF)25Data not availableData not availablee.g., HPLC, UV-Vis
Dichloromethane (DCM)25Data not availableData not availablee.g., HPLC, UV-Vis
Ethyl Acetate25Data not availableData not availablee.g., HPLC, UV-Vis
Acetone25Data not availableData not availablee.g., HPLC, UV-Vis
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., HPLC, UV-Vis
N,N-Dimethylformamide (DMF)25Data not availableData not availablee.g., HPLC, UV-Vis

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the determination of the thermodynamic equilibrium solubility of this compound in an organic solvent of choice using the shake-flask method. This method is considered the gold standard for solubility measurements.[1][2][3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid should be maintained throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L from the determined concentration.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis & Quantification cluster_result Result A Weigh excess solute B Add known volume of solvent A->B C Shake at constant temperature (e.g., 24-48 hours) B->C D Allow solid to sediment C->D E Withdraw and filter supernatant D->E G Analyze samples and standards (e.g., HPLC, UV-Vis) E->G F Prepare standard solutions F->G H Generate calibration curve G->H I Calculate solubility (mg/mL or mol/L) H->I

References

Methodological & Application

Synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, a valuable spirocyclic building block for drug discovery. The protocol is based on a three-step synthesis of a closely related bromo-derivative, as detailed in patent CN111533752A. A final debromination step is proposed to yield the target compound.

Experimental Overview

The synthesis commences with the allylation of 1-Boc-3-oxo-azetidine, followed by a bromination reaction and subsequent intramolecular cyclization to form the spirocyclic core. A final debromination step is required to afford the desired this compound.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Debromination (Proposed) start 1-Boc-3-oxo-azetidine reagents1 Allyl bromide, Zinc powder THF/H2O, 10-20°C start->reagents1 product1 Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate reagents1->product1 reagents2 Liquid Bromine Dichloromethane, -30 to -10°C product1->reagents2 product2 Tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate reagents2->product2 reagents3 Potassium carbonate Acetonitrile, 82°C product2->reagents3 product3 Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate reagents3->product3 reagents4 e.g., AIBN, (n-Bu)3SnH Toluene, reflux product3->reagents4 final_product This compound reagents4->final_product

Caption: Synthetic workflow for this compound.

Reagents and Reaction Conditions

StepReactant(s)ReagentsSolvent(s)Temperature (°C)Reaction TimeProduct
11-Boc-3-oxo-azetidineAllyl bromide, Zinc powderTetrahydrofuran (THF), Water10-20OvernightTert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
2Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylateLiquid BromineDichloromethane-30 to -102 hoursTert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
3Tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylatePotassium carbonateAcetonitrile82OvernightTert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
4Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylatee.g., AIBN, Tri-n-butyltin hydrideTolueneRefluxNot specifiedThis compound

Detailed Experimental Protocol

Step 1: Synthesis of Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate [1]

  • To a solution of 1-Boc-3-oxo-azetidine in a mixture of tetrahydrofuran and water, add zinc powder.

  • Cool the mixture to 10-20°C.

  • Slowly add a solution of allyl bromide in tetrahydrofuran to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Upon completion, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product to obtain Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate [1]

  • Dissolve Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate in dichloromethane.

  • Cool the solution to between -30 and -10°C.

  • Slowly add liquid bromine to the cooled solution.

  • Stir the reaction mixture for 2 hours at this temperature.

  • After the reaction is complete, work up the reaction mixture to isolate the crude product.

  • Purify the crude material to yield Tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.

Step 3: Synthesis of Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate [1]

  • To a solution of Tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate in acetonitrile, add potassium carbonate as a base.[1]

  • Heat the mixture to 82°C and stir overnight.[1]

  • Monitor the reaction for the formation of the spirocyclic product.

  • Once the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the resulting crude product to give Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Step 4: Proposed Synthesis of this compound

  • Dissolve Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in a suitable solvent such as toluene.

  • Add a radical initiator, for example, azobisisobutyronitrile (AIBN), and a reducing agent, such as tri-n-butyltin hydride ((n-Bu)3SnH).

  • Reflux the reaction mixture until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product, for example by column chromatography, to obtain the final product, this compound.

Note: Quantitative data such as reaction yields and detailed characterization data for the final debrominated product are not available in the cited literature. Optimization of the proposed debromination step may be required.

Logical Relationship of Synthesis Steps

logical_relationship A Azetidine Starting Material (1-Boc-3-oxo-azetidine) B Allylation (Adds 3-carbon chain) A->B C Intermediate 1 (Acyclic alcohol) B->C D Bromination (Activates double bond for cyclization) C->D E Intermediate 2 (Dibromo alcohol) D->E F Intramolecular Cyclization (Forms the spirocyclic core) E->F G Brominated Spirocycle F->G H Debromination (Removes bromine) G->H I Final Product (this compound) H->I

Caption: Logical progression of the multi-step synthesis.

References

Application Notes and Protocols: Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a key building block in modern medicinal chemistry, prized for its unique spirocyclic scaffold that imparts valuable three-dimensional (3D) characteristics to drug candidates. This inherent non-planarity can lead to significant improvements in physicochemical properties, such as enhanced solubility, metabolic stability, and receptor-ligand complementarity, which are critical for the successful development of novel therapeutics. The 2-oxa-5-azaspiro[3.4]octane core, containing an oxetane ring fused to a Boc-protected azetidine, serves as a valuable bioisostere for common motifs like morpholine, offering a distinct and patentable chemical space for drug discovery programs.

One of the most promising applications of this building block is in the development of selective agonists for the M4 muscarinic acetylcholine receptor (mAChR). The M4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) and is a key target for treating a variety of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while minimizing the cholinergic side effects associated with non-selective muscarinic agonists.

Application in M4 Muscarinic Acetylcholine Receptor Agonists

Recent advancements in the field have highlighted the utility of the 2-oxa-5-azaspiro[3.4]octane moiety in the design of potent and selective M4 receptor agonists. For instance, research by Cerevel Therapeutics has led to the discovery of novel azaspirooctane-carboxylates that demonstrate significant M4 receptor activation. These compounds are being explored for the treatment of M4-mediated or M4-associated disorders such as Alzheimer's disease and Parkinson's disease.

The spirocyclic core of this compound is typically deprotected and then coupled with various carboxylic acid-containing fragments to generate a library of potential drug candidates. The biological activity of these synthesized compounds is then evaluated to determine their potency and selectivity for the M4 receptor.

Quantitative Data

The following table summarizes the in vitro activity of representative M4 muscarinic acetylcholine receptor agonists incorporating the 2-oxa-5-azaspiro[3.4]octane scaffold. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay.

Compound IDM4 EC50 (nM)M2 EC50 (nM)M1 EC50 (µM)M3 EC50 (µM)M5 EC50 (µM)
1 2.91100>10>10>10
2 112300>10>10>10
3 191100>10>10>10
4 231900>10>10>10
5 341300>10>10>10
6 422500>10>10>10
7 572100>10>10>10
8 894500>10>10>10

Data is adapted from patent application WO 2024/059249 A1. The compounds are derivatives of the 2-oxa-5-azaspiro[3.4]octane core.

Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Agonist 2-oxa-5-azaspiro[3.4]octane Derivative (Agonist) Agonist->M4R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuronal_Activity Modulation of Neuronal Activity CREB->Neuronal_Activity

Caption: M4 Receptor Signaling Pathway

General Experimental Workflow

Experimental_Workflow A Synthesis of This compound B Boc Deprotection A->B C Amide Coupling with Carboxylic Acid Fragment B->C D Purification of Final Compound C->D E In Vitro Biological Assay (e.g., FLIPR or cAMP assay) D->E F Data Analysis (EC50 Determination) E->F

Caption: Drug Discovery Workflow

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (A key intermediate)

This protocol is adapted from patent CN111533752A and describes the synthesis of a key intermediate that can be further elaborated to the title compound.

Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • To a reaction vessel, add 1-Boc-3-oxoazetidine, zinc powder, and a solvent mixture of tetrahydrofuran and water.

  • Cool the mixture to 10-20°C.

  • Slowly add allyl bromide to the reaction mixture.

  • Stir the reaction at 10-20°C until completion, as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Dissolve the product from Step 1 in dichloromethane.

  • Cool the solution to a temperature between -30°C and -10°C.

  • Slowly add a solution of liquid bromine in dichloromethane.

  • Maintain the reaction at this temperature for 2 hours.

  • After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude dibrominated product, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dissolve the crude product from Step 2 in acetonitrile.

  • Add potassium carbonate as a base.

  • Heat the mixture to 82°C and stir overnight (12-16 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Protocol 2: General Procedure for Boc Deprotection and Amide Coupling

This is a general protocol for the utilization of the spirocyclic building block in the synthesis of M4 receptor agonists.

Step 1: Boc Deprotection of the Spirocyclic Amine

  • Dissolve this compound in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon complete deprotection, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can be used directly in the next step or after neutralization.

Step 2: Amide Coupling

  • To a solution of the deprotected 2-oxa-5-azaspiro[3.4]octane salt and the desired carboxylic acid fragment in a polar aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HBTU, or EDC.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the amine salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final M4 agonist.

Protocol 3: In Vitro M4 Receptor Functional Assay (cAMP Assay)

This protocol outlines a general method for assessing the agonist activity of the synthesized compounds at the M4 receptor.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human M4 muscarinic acetylcholine receptor in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Plate the M4-expressing cells in a 96-well or 384-well plate and incubate until they reach the desired confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the serially diluted test compounds to the cells.

    • Add a known concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.

Application Notes and Protocols: 2-oxa-5-azaspiro[3.4]octane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azaspiro[3.4]octane scaffold is a novel, three-dimensional heterocyclic motif that has garnered interest in medicinal chemistry. Its inherent rigidity and sp³-rich character offer a unique structural framework to explore chemical space beyond the traditional "flatland" of aromatic compounds. This scaffold is considered a valuable building block in drug design, potentially serving as a bioisostere for commonly used saturated heterocycles like morpholine and piperazine. The introduction of such spirocyclic systems can favorably modulate physicochemical properties, including solubility and metabolic stability, which are critical for the development of successful drug candidates.

Biological Significance and Therapeutic Potential

While the 2-oxa-5-azaspiro[3.4]octane scaffold itself is an emerging area of research, related azaspiro[3.4]octane derivatives have shown significant biological activities. For instance, compounds incorporating the isomeric 2-oxa-6-azaspiro[3.4]octane moiety have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This suggests that the broader class of oxa-azaspiro[3.4]octanes holds promise for the development of novel therapeutics, particularly in the area of cancer treatment.

The rigid conformation of the 2-oxa-5-azaspiro[3.4]octane scaffold provides a well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of both an oxetane and a pyrrolidine ring offers multiple points for chemical modification, allowing for the fine-tuning of structure-activity relationships (SAR).

Quantitative Data on Related Scaffolds

Specific quantitative biological data for a series of 2-oxa-5-azaspiro[3.4]octane derivatives is not extensively available in the public domain. However, to illustrate the potential of this compound class, the following table summarizes the activity of a closely related isomeric scaffold, 2-oxa-6-azaspiro[3.4]octane, in the context of EGFR inhibition.

Compound IDScaffoldTargetAssay TypeIC50 (µM)Cell Line
21g 2-oxa-6-azaspiro[3.4]octaneEGFRKinase AssayData not specified, but noted as having higher inhibitory activity than gefitinibHCC827, A549
Gefitinib (Reference)EGFRKinase AssayReferenceHCC827, A549

Data extracted from a study on 4-anilinoquinazoline derivatives, highlighting the potential of related oxa-azaspiro[3.4]octane scaffolds as potent enzyme inhibitors.

Experimental Protocols

Synthesis Protocol: Preparation of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This protocol is adapted from patent CN111533752A and describes a three-step synthesis of a key intermediate for further derivatization.[1]

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-Boc-3-azetidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add zinc powder (1.5 equivalents).

  • Slowly add allyl bromide (1.2 equivalents) to the suspension at 10-20°C.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Dissolve the product from Step 1 (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to -30°C to -10°C.

  • Slowly add a solution of bromine (1.1 equivalents) in DCM.

  • Stir the reaction mixture for 2 hours at this temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dissolve the crude product from Step 2 (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2 equivalents) as a base.

  • Heat the mixture to 82°C and stir overnight (12-16 hours).

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow A 1-Boc-3-azetidinone B tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate A->B Allylation (Zn, Allyl Bromide) C tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate B->C Bromination (Br2) D tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C->D Intramolecular Cyclization (K2CO3)

Synthetic route to a 2-oxa-5-azaspiro[3.4]octane intermediate.
Biological Assay Protocols

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Stop/detection buffer (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Test compounds dissolved in DMSO

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.

  • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at ~320 nm, emission at ~620 nm and ~665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values by plotting the normalized data against the logarithm of the compound concentration.

G cluster_assay EGFR Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Compound) B Dispense Compound and Enzyme A->B C Pre-incubation B->C D Initiate Kinase Reaction (Add Substrate/ATP) C->D E Incubate D->E F Stop Reaction and Add Detection Reagents E->F G Incubate F->G H Read Plate (TR-FRET) G->H I Data Analysis (IC50 determination) H->I

Workflow for the in vitro EGFR kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathway

Derivatives of the related 2-oxa-6-azaspiro[3.4]octane scaffold have been shown to inhibit EGFR. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for anticancer drug discovery.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-oxa-azaspiro[3.4]octane Derivative Inhibitor->P_EGFR Inhibition

Hypothetical inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative example of how tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate could be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to limited publicly available data on this specific linker, the presented synthesis schemes, experimental data, and protocols are hypothetical and based on established principles of PROTAC design and small molecule synthesis.

Introduction: The Role of Spirocyclic Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A PROTAC molecule is composed of a ligand for the POI (warhead), a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker that connects these two elements.[2]

The linker is a critical component that significantly influences the physicochemical properties and biological activity of a PROTAC.[1] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are commonly used, there is a growing interest in more rigid and structurally defined linkers.[3] Spirocyclic scaffolds, such as the 2-oxa-5-azaspiro[3.4]octane core, offer a unique three-dimensional and conformationally constrained geometry.[4] The incorporation of such rigid motifs can pre-organize the PROTAC into a bioactive conformation, potentially improving the stability of the ternary complex (POI-PROTAC-E3 ligase) and enhancing degradation efficiency and selectivity.[5]

This document outlines the potential application of this compound as a novel building block for the synthesis of PROTACs with rigid linkers.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Hypothetical Synthesis of a PROTAC using the Spirocyclic Linker

The following scheme illustrates a potential synthetic route for incorporating this compound into a PROTAC targeting a hypothetical protein kinase (PK) and recruiting the Cereblon (CRBN) E3 ligase.

Synthesis_Workflow start This compound step1 Step 1: Boc Deprotection (TFA, DCM) start->step1 intermediate1 2-oxa-5-azaspiro[3.4]octane (Amine Intermediate) step1->intermediate1 step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) intermediate1->step2 warhead PK Warhead-COOH warhead->step2 intermediate2 Warhead-Linker Conjugate step2->intermediate2 step3 Step 3: Final Coupling (K2CO3, DMF) intermediate2->step3 e3_ligand Pomalidomide-PEG-Br (E3 Ligase Ligand) e3_ligand->step3 final_protac Final PROTAC (PK-Spiro-CRBN) step3->final_protac

Figure 2: Hypothetical synthetic workflow for a PROTAC.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for a series of PROTACs synthesized using the spirocyclic linker with varying PEG chain lengths to modulate the distance between the warhead and the E3 ligase ligand.

Table 1: Physicochemical Properties of Hypothetical PROTACs

Compound IDLinker CompositionMolecular Weight ( g/mol )cLogP
PROTAC-Spiro-1Spiro + PEG2850.93.8
PROTAC-Spiro-2Spiro + PEG3894.93.6
PROTAC-Spiro-3Spiro + PEG4939.03.4

Table 2: In Vitro Degradation of Protein Kinase (PK) in Cancer Cell Line

Compound IDDC50 (nM)Dmax (%)
PROTAC-Spiro-17585
PROTAC-Spiro-215>95
PROTAC-Spiro-35090
Pomalidomide>10,000<10
PK InhibitorNo DegradationNo Degradation

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-Spiro-2

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by LC-MS.

  • Concentrate the mixture under reduced pressure to obtain the crude amine intermediate.

Step 2: Amide Coupling with Warhead

  • Dissolve the crude amine intermediate (1.0 eq) and the protein kinase warhead with a carboxylic acid handle (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the warhead-linker conjugate.

Step 3: Final PROTAC Synthesis

  • To a solution of the warhead-linker conjugate (1.0 eq) and Pomalidomide-PEG3-Br (1.0 eq) in DMF, add potassium carbonate (K₂CO₃) (3.0 eq).

  • Stir the reaction mixture at 60°C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After completion, filter the reaction mixture and purify the crude product directly by preparative reverse-phase HPLC to obtain the final PROTAC-Spiro-2.[9]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol describes the steps to assess the degradation of the target protein in cultured cells treated with the synthesized PROTAC.[7]

Western_Blot_Workflow start 1. Cell Culture and PROTAC Treatment step2 2. Cell Lysis and Protein Quantification start->step2 step3 3. SDS-PAGE step2->step3 step4 4. Protein Transfer (Blotting) step3->step4 step5 5. Immunoblotting step4->step5 step6 6. Detection step5->step6 end 7. Data Analysis step6->end

Figure 3: Experimental workflow for Western blot analysis.

Materials and Reagents:

  • Cell line expressing the target protein kinase (PK).

  • PROTAC stock solution in DMSO.

  • Cell culture medium, fetal bovine serum (FBS), and penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein (PK) and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[6]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Conclusion and Future Directions

The use of this compound represents a promising strategy for the development of novel PROTACs with enhanced structural rigidity. The spirocyclic core can provide a well-defined three-dimensional orientation of the warhead and E3 ligase ligand, which may lead to improved degradation potency and selectivity. The hypothetical data presented herein suggests that optimization of the linker length in conjunction with the rigid spirocyclic core is crucial for achieving optimal degradation activity. Further studies are warranted to synthesize and evaluate PROTACs incorporating this linker to validate its potential in targeted protein degradation.

References

Application Notes and Protocols: Deprotection of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate to yield the free amine, 2-oxa-5-azaspiro[3.4]octane. This spirocyclic amine is a valuable building block in medicinal chemistry, often utilized as a bioisosteric replacement for common motifs like morpholine or piperazine to improve physicochemical and pharmacokinetic properties of drug candidates.[1][2][3]

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions.[4][5] The deprotection of this compound is a crucial step in the synthesis of more complex molecules for drug discovery. The resulting spirocycle, 2-oxa-5-azaspiro[3.4]octane, offers a rigid, three-dimensional scaffold that can enhance binding affinity and selectivity to biological targets.[1][6] Spirocyclic scaffolds are of increasing interest in modern drug design as they can lead to compounds with improved properties such as increased sp3 character, which is often correlated with higher clinical success rates.[6]

This document outlines two common and effective methods for the deprotection of this compound: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and using hydrochloric acid (HCl) in 1,4-dioxane.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of Boc-protected amines, including this compound, under the described acidic conditions. Please note that actual results may vary depending on the specific reaction scale and conditions.

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl in 1,4-Dioxane
Typical Reaction Time 30 minutes - 2 hours1 - 4 hours
Typical Yield >90%>90%
Product Form TFA SaltHydrochloride Salt
Purity (crude) HighHigh
Work-up Evaporation, followed by neutralizationFiltration of precipitate
Purification Neutralization and extraction or crystallizationTrituration or recrystallization

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA). A common ratio is a 1:1 (v/v) mixture of TFA:DCM.[7]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To facilitate removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.

  • For work-up, carefully dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the free amine, 2-oxa-5-azaspiro[3.4]octane.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and often results in the precipitation of the hydrochloride salt of the amine, which can simplify purification.[8][9][10][11]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flask containing this compound, add a 4M solution of HCl in 1,4-dioxane. Use enough of the HCl solution to fully dissolve or suspend the starting material and to provide a sufficient excess of HCl.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product, 2-oxa-5-azaspiro[3.4]octane hydrochloride, will often precipitate from the reaction mixture.

  • The solid can be collected by filtration.

  • Wash the collected solid with a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the pure 2-oxa-5-azaspiro[3.4]octane hydrochloride salt.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_product Final Product Boc-Protected Amine Boc-Protected Amine Acidic_Conditions Acidic Conditions (TFA/DCM or HCl/Dioxane) Boc-Protected Amine->Acidic_Conditions Workup Work-up (Neutralization/Extraction or Filtration) Acidic_Conditions->Workup Purification Purification (Crystallization or Trituration) Workup->Purification Free_Amine Free Amine or Hydrochloride Salt Purification->Free_Amine

Caption: Experimental workflow for the deprotection of this compound.

Bioisosterism_Concept cluster_lead Lead Compound cluster_modification Bioisosteric Replacement cluster_analogue Analogue cluster_properties Improved Properties Lead Lead Compound with Morpholine Replacement Bioisosteric Replacement Lead->Replacement Analogue Analogue with 2-Oxa-5-azaspiro[3.4]octane Replacement->Analogue Properties Improved Physicochemical and Pharmacokinetic Properties Analogue->Properties

References

Application Notes and Protocols: Ring-Opening Reactions of the Oxetane in 2-Oxa-5-azaspiro[3.4]octane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxa-5-azaspiro[3.4]octane scaffold has emerged as a significant building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational profile, making it an attractive bioisostere for more common heterocycles like morpholine and piperazine. The embedded oxetane ring, a strained four-membered ether, not only influences the physicochemical properties of molecules, such as solubility and metabolic stability, but also serves as a reactive handle for further functionalization through ring-opening reactions.

These application notes provide a comprehensive overview of the ring-opening reactions of the oxetane moiety within N-protected 2-oxa-5-azaspiro[3.4]octane systems. The protocols and data presented herein are designed to guide researchers in leveraging this versatile scaffold for the synthesis of novel, highly functionalized pyrrolidine derivatives.

General Principles of Oxetane Ring-Opening

The reactivity of the oxetane ring in 2-oxa-5-azaspiro[3.4]octane systems is governed by its inherent ring strain, which is approximately 25.5 kcal/mol. This strain facilitates nucleophilic attack at one of the methylene carbons adjacent to the ether oxygen, leading to cleavage of a C-O bond. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, and can be directed by the choice of nucleophile and catalyst.

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion. In the case of the 2-oxa-5-azaspiro[3.4]octane system, both carbons adjacent to the oxygen (C1 and C3) are secondary, but attack is generally favored at the carbon that is not the spirocyclic center due to reduced steric hindrance.

Acid-catalyzed ring-opening proceeds via protonation of the oxetane oxygen, which activates the ring for attack by weaker nucleophiles. In this case, the reaction can exhibit more SN1-like character, with the nucleophile attacking the carbon that can better stabilize a partial positive charge.

Nucleophilic Ring-Opening with Amine Nucleophiles

The reaction of N-protected 2-oxa-5-azaspiro[3.4]octane with primary or secondary amines is a key transformation that yields 3-amino-3-(hydroxymethyl)pyrrolidine derivatives. These products are valuable intermediates for the synthesis of diverse compound libraries.

Experimental Protocol: Ring-Opening with Benzylamine

This protocol describes a representative procedure for the ring-opening of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.5 eq) and lithium perchlorate (1.5 eq).

  • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Quantitative Data

The following table summarizes the typical yields for the ring-opening reaction with an amine nucleophile.

Starting MaterialNucleophileProductYield (%)
This compoundBenzylaminetert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate75-85

Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_mat N-Boc-2-oxa-5-azaspiro[3.4]octane & Nucleophile (e.g., Benzylamine) reaction Heating in Acetonitrile with Lewis Acid (e.g., LiClO₄) start_mat->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product 3-Substituted-3-(hydroxymethyl)pyrrolidine purification->product

reaction_pathway start { N-Boc-2-oxa-5-azaspiro[3.4]octane | Strained oxetane ring} intermediate { Activated Oxetane | Lewis acid coordination or protonation} start->intermediate Activation product { Ring-Opened Product | 3-substituted-3-(hydroxymethyl)pyrrolidine} intermediate->product Ring Opening nucleophile Nucleophile (e.g., R₂NH) nucleophile->intermediate SN2 Attack

Application Notes and Protocols: Functionalization of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the pyrrolidine ring in Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be exploited to enhance the pharmacological properties of drug candidates. The following protocols detail the essential deprotection of the Boc (tert-butyloxycarbonyl) group, followed by N-alkylation and N-acylation reactions to introduce diverse functionalities.

Strategic Overview of Functionalization

The primary site for functionalization on the pyrrolidine ring of this compound is the nitrogen atom. The workflow begins with the removal of the Boc protecting group to yield the free secondary amine. This amine can then undergo a variety of standard organic transformations to introduce new substituents.

Functionalization_Workflow Start This compound Deprotection Boc Deprotection Start->Deprotection  Acidic  Conditions Intermediate 2-Oxa-5-azaspiro[3.4]octane (as salt or free base) Deprotection->Intermediate N_Alkylation N-Alkylation Intermediate->N_Alkylation Alkyl Halide, Base N_Acylation N-Acylation Intermediate->N_Acylation Acyl Chloride, Base Product_Alkyl N-Alkyl Derivatives N_Alkylation->Product_Alkyl Product_Acyl N-Acyl Derivatives N_Acylation->Product_Acyl

Caption: General workflow for the functionalization of the pyrrolidine nitrogen.

Experimental Protocols

The following protocols are adapted from standard procedures for the manipulation of Boc-protected amines and are intended as a starting point for optimization.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-oxa-5-azaspiro[3.4]octane as the trifluoroacetate salt or free base after neutralization.

Protocol 2: N-Alkylation of 2-Oxa-5-azaspiro[3.4]octane

This protocol details the alkylation of the deprotected pyrrolidine nitrogen using an alkyl halide.

Materials:

  • 2-Oxa-5-azaspiro[3.4]octane (from Protocol 1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (2.0 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 2-oxa-5-azaspiro[3.4]octane (1.0 eq) in anhydrous DMF or acetonitrile (15 mL per gram of substrate) in a round-bottom flask.

  • Add the base (e.g., DIPEA or potassium carbonate, 2.0 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water to remove the DMF and salts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 3: N-Acylation of 2-Oxa-5-azaspiro[3.4]octane

This protocol describes the acylation of the deprotected pyrrolidine nitrogen using an acyl chloride.

Materials:

  • 2-Oxa-5-azaspiro[3.4]octane (from Protocol 1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 2-oxa-5-azaspiro[3.4]octane (1.0 eq) in anhydrous DCM (15 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., TEA or DIPEA, 1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Quantitative Data Summary

The following table presents representative yields and reaction times for the functionalization of the pyrrolidine ring, based on general literature for similar compounds. Actual results may vary depending on the specific substrate and reaction conditions.

Reaction Reagents Typical Yield (%) Typical Reaction Time (h)
Boc DeprotectionTFA, DCM>951 - 4
N-AlkylationMethyl Iodide, K₂CO₃, ACN70 - 904 - 12
N-AlkylationBenzyl Bromide, DIPEA, DMF65 - 856 - 16
N-AcylationAcetyl Chloride, TEA, DCM80 - 951 - 3
N-AcylationBenzoyl Chloride, TEA, DCM75 - 902 - 5

Biological Significance and Potential Applications

The functionalization of the 2-oxa-5-azaspiro[3.4]octane scaffold is a key strategy in the discovery of novel therapeutic agents. Spirocyclic systems are prevalent in many biologically active compounds and approved drugs. The rigid conformation of this scaffold can lead to improved binding affinity and selectivity for biological targets.

Derivatives of this core structure may find applications in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases, by acting as inhibitors of enzymes or modulators of receptors. The introduction of diverse functional groups on the pyrrolidine nitrogen allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.

Biological_Significance Core 2-Oxa-5-azaspiro[3.4]octane Core Functionalization N-Functionalization (Alkylation, Acylation, etc.) Core->Functionalization Derivatives Diverse Library of Functionalized Derivatives Functionalization->Derivatives Screening Biological Screening Derivatives->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Drug_Development Drug Development Lead_Compound->Drug_Development

Caption: Role of functionalization in the drug discovery process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate. This valuable spirocyclic building block can be synthesized through several routes, with the most common being the intramolecular Williamson ether synthesis and the Mitsunobu reaction. This guide will address potential issues in both pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most prevalent methods are the intramolecular Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis is a two-step process involving O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate followed by a base-mediated intramolecular cyclization. The Mitsunobu reaction is a one-pot condensation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a suitable diol precursor, although for this intramolecular cyclization, it's a conceptual application of the reaction's principles to form the ether linkage. A more direct intramolecular Williamson ether synthesis is often more practical.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the scale of the synthesis, the availability of reagents, and the desired purity profile. The Williamson ether synthesis is often favored for its cost-effectiveness and the use of more common reagents. The Mitsunobu reaction can be highly efficient but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.

Q3: What are the critical parameters to control for a successful synthesis?

A3: For the Williamson ether synthesis, the key parameters include the choice of base, solvent, and temperature, as well as ensuring anhydrous conditions to maximize the nucleophilicity of the alkoxide. For the Mitsunobu reaction, precise stoichiometry of the reagents (phosphine and azodicarboxylate) is crucial to avoid side reactions and facilitate purification.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the specific impurities present.

Troubleshooting Guides

Route 1: Intramolecular Williamson Ether Synthesis

This route proceeds in two main steps: O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate and subsequent intramolecular cyclization.

Step 1: O-Alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate

Problem Potential Cause Troubleshooting Solution
Low yield of O-alkylated product Incomplete deprotonation of the hydroxyl group.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions by using dry solvents and reagents.
Competing N-alkylation.While less likely for the Boc-protected nitrogen, ensure the reaction temperature is not excessively high.
Degradation of the alkylating agent.Use a fresh, high-purity alkylating agent (e.g., 2-bromoethanol or 2-chloroethanol).
Formation of multiple products Elimination side reactions of the alkylating agent.Use a less hindered base and maintain a moderate reaction temperature.
Di-alkylation of a diol alkylating agent.Use a protecting group strategy for one of the hydroxyl groups if using a diol.

Step 2: Intramolecular Cyclization

Problem Potential Cause Troubleshooting Solution
Low yield of spirocycle Inefficient cyclization.Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile to favor the intramolecular SN2 reaction.[1]
Intermolecular side reactions.Run the reaction at high dilution to favor the intramolecular pathway.
Elimination of the leaving group.Use a good leaving group (e.g., tosylate or mesylate instead of a halide) and a non-hindered base.
Presence of starting material in the final product Incomplete reaction.Increase the reaction time and/or temperature. Ensure the base is active and added in sufficient quantity.
Route 2: Mitsunobu Reaction

This approach aims to form the ether linkage in a single step through a redox condensation.

Problem Potential Cause Troubleshooting Solution
Low yield of spirocycle Steric hindrance around the alcohol.While less of an issue for this secondary alcohol, ensure optimal reaction conditions. Consider using diisopropyl azodicarboxylate (DIAD) which can sometimes be more effective than diethyl azodicarboxylate (DEAD).
Side reaction with the azodicarboxylate.Ensure the nucleophile (the alcohol itself in an intramolecular sense) is sufficiently acidic to protonate the betaine intermediate. This is generally not an issue for alcohols.
Difficult purification Presence of triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.TPPO can sometimes be precipitated from nonpolar solvents. Chromatographic separation is often necessary. Using polymer-supported triphenylphosphine can simplify workup by allowing for filtration to remove the phosphine oxide.
Formation of undesired esters.If a carboxylic acid is present as an impurity, it can compete in the reaction. Ensure the starting alcohol is pure.

Quantitative Data

Table 1: Representative Reaction Conditions for Intramolecular Williamson Ether Synthesis

Step Reactants Base Solvent Temperature Time Yield
O-Alkylationtert-butyl 3-hydroxyazetidine-1-carboxylate, 2-bromoethanolNaHTHF0 °C to rt12 h60-75%
Intramolecular Cyclizationtert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylateK2CO3Acetonitrile82 °C12-16 h~70-80%[1]

Table 2: Representative Reaction Conditions for Mitsunobu Reaction

Reactants Reagents Solvent Temperature Time Yield
Intramolecular CyclizationDiol precursorPPh3, DIADTHF0 °C to rt6-12 h

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Intramolecular Williamson Ether Synthesis

Step A: Synthesis of tert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step B: Synthesis of this compound

  • To a solution of tert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).[1]

  • Heat the mixture to 82 °C and stir overnight (12-16 hours).[1]

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Mitsunobu Reaction (Conceptual for Intramolecular Cyclization)

This protocol is adapted for a potential intramolecular cyclization from a diol precursor.

  • Dissolve the diol precursor (e.g., a derivative of tert-butyl 3-hydroxyazetidine-1-carboxylate with a tethered primary alcohol) (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired spirocycle from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate.

Visualizations

Williamson_Ether_Synthesis start tert-butyl 3-hydroxyazetidine-1-carboxylate intermediate tert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylate start->intermediate  NaH, 2-bromoethanol  THF, 0 °C to rt product Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate intermediate->product  K2CO3  Acetonitrile, 82 °C

Caption: Workflow for the Intramolecular Williamson Ether Synthesis.

Troubleshooting_Williamson_Low_Yield problem Low Yield in Williamson Ether Synthesis cause1 Incomplete Deprotonation problem->cause1 cause2 Inefficient Cyclization problem->cause2 cause3 Side Reactions (e.g., Elimination) problem->cause3 solution1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions cause1->solution1 solution2 High Dilution Polar Aprotic Solvent (e.g., DMF) cause2->solution2 solution3 Moderate Temperature Use Good Leaving Group (e.g., OTs) cause3->solution3

Caption: Troubleshooting Logic for Low Yield in Williamson Ether Synthesis.

References

Technical Support Center: Chromatographic Purification of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound via chromatography.

Q1: What are the primary challenges in purifying this spirocyclic compound?

The purification of spirocyclic compounds like this compound can present several challenges due to their unique structural features.[1][2] Key difficulties include:

  • Separation of Stereoisomers: The spirocyclic core can lead to the formation of diastereomers, which may have very similar physicochemical properties, making their separation by standard chromatography challenging.[1]

  • Removal of Structurally Similar Impurities: Impurities with skeletons closely resembling the target compound are common and can be difficult to resolve.[1][3]

  • Product Adsorption on Silica Gel: The presence of the Boc-protecting group and the ether oxygen can lead to streaking and poor recovery from silica gel columns.[4]

  • Thermal and Chemical Instability: Some spirocyclic compounds can be sensitive to acidic or basic conditions, which might be present on certain stationary phases, potentially leading to degradation.[1]

Q2: My compound is not separating well from a non-polar impurity. What should I do?

If your compound is co-eluting with a non-polar impurity, you need to increase the polarity of your mobile phase to allow the target compound to interact more with the stationary phase while the non-polar impurity elutes faster.

  • Adjusting the Solvent System: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

  • Consider Alternative Solvents: If adjusting the ratio is ineffective, consider switching to a different solvent system. For instance, dichloromethane/methanol or toluene/acetone might offer different selectivity.

Q3: The compound is streaking or tailing on the TLC plate and column. How can I resolve this?

Streaking or tailing is often a sign of interaction between the compound and active sites on the silica gel.

  • Deactivating the Silica Gel: Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent can help to neutralize acidic sites on the silica gel and improve peak shape.[4]

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as neutral alumina or a deactivated silica gel.[5]

Q4: I am experiencing low recovery of my compound from the column. What are the possible causes and solutions?

Low recovery can be due to several factors:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.[4] Using a more polar eluent system or deactivating the silica gel as mentioned above can mitigate this.[4]

  • Decomposition on Silica: The compound might be unstable on silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[5] If it is unstable, using a less acidic stationary phase like neutral alumina is recommended.[5]

  • Compound is Too Dilute: The collected fractions may be too dilute to detect the compound.[5] Try concentrating the fractions where you expect your compound to elute.[5]

Q5: How do I choose an appropriate solvent system for the column chromatography?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate.

  • TLC Analysis: The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 for optimal separation on a column.[6]

  • Starting Solvent Systems: For Boc-protected amines, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[7] Carefully apply the solution to the top of the silica bed.[7]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Data Presentation

The following tables provide suggested starting solvent systems and expected Rf values for this compound based on compounds with similar functional groups. Actual values should be determined experimentally.

Solvent System (v/v) Expected Rf Range Notes
Hexane / Ethyl Acetate (4:1)0.2 - 0.4A good starting point for many Boc-protected compounds.
Hexane / Ethyl Acetate (2:1)0.4 - 0.6Increase polarity if the compound is not moving.
Dichloromethane / Methanol (98:2)0.3 - 0.5Useful for more polar compounds.
Toluene / Acetone (5:1)0.2 - 0.4Offers different selectivity compared to ester-based systems.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Chromatographic Purification start Start Purification tlc Run TLC with various solvent systems start->tlc rf_check Is Rf of the product between 0.2-0.4? tlc->rf_check run_column Perform Column Chromatography rf_check->run_column Yes adjust_solvent Adjust solvent polarity rf_check->adjust_solvent No analyze_fractions Analyze fractions by TLC run_column->analyze_fractions purity_check Is the product pure? analyze_fractions->purity_check combine_pure Combine pure fractions and evaporate solvent purity_check->combine_pure Yes streaking Streaking or Tailing observed? purity_check->streaking No, poor separation end Pure Product combine_pure->end adjust_solvent->tlc add_base Add triethylamine to eluent streaking->add_base Yes low_recovery Low recovery? streaking->low_recovery No add_base->run_column change_stationary_phase Consider alternative stationary phase (e.g., Alumina) change_stationary_phase->start low_recovery->adjust_solvent No check_stability Check compound stability on silica low_recovery->check_stability Yes check_stability->change_stationary_phase

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scale-up Synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of the 2-oxa-5-azaspiro[3.4]octane core?

A1: The synthesis of the 2-oxa-5-azaspiro[3.4]octane core can be approached through several strategies. One common method involves the construction of the spirocyclic system via intramolecular cyclization reactions. For instance, a potential route starts from 1-BOC-3-oxoazetidine, which can be reacted with a suitable three-carbon unit to build the tetrahydrofuran ring.[1] Another approach could involve the annulation of a four-membered ring onto a pre-existing five-membered heterocyclic precursor. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Q2: What are the critical process parameters to monitor during the Boc protection of 2-oxa-5-azaspiro[3.4]octane on a larger scale?

A2: When scaling up the Boc protection of 2-oxa-5-azaspiro[3.4]octane, several parameters are critical for ensuring high yield and purity. These include:

  • Stoichiometry of (Boc)₂O: Using a significant excess of di-tert-butyl dicarbonate can lead to purification challenges, while an insufficient amount will result in incomplete conversion. Careful optimization of the molar ratio is crucial.

  • Reaction Temperature: The reaction is typically performed at room temperature, but on a larger scale, exothermic reactions can lead to temperature spikes. Monitoring and controlling the internal temperature is essential to prevent side reactions.

  • Base Selection and Stoichiometry: The choice of base (e.g., triethylamine, diisopropylethylamine) and its molar equivalent can influence the reaction rate and the formation of byproducts.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, to maintain consistent reaction kinetics.

Q3: What are the recommended purification methods for this compound at an industrial scale?

A3: For large-scale purification, flash chromatography, while effective at the lab scale, can be costly and time-consuming. Crystallization is often the preferred method for obtaining high-purity material on a larger scale. If the product is an oil, distillation under reduced pressure could be a viable option. For compounds that are difficult to crystallize, preparative HPLC can be used, although it is generally more expensive. A thorough study of the solvent systems for crystallization is highly recommended during process development.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Spirocycle Incomplete cyclization.- Increase reaction time and/or temperature. - Screen different bases or solvents to promote the intramolecular reaction.
Side reactions, such as polymerization or decomposition.- Lower the reaction temperature. - Use a more dilute solution to disfavor intermolecular reactions. - Ensure the absence of moisture and oxygen if reagents are sensitive.
Incomplete Boc Protection Insufficient (Boc)₂O or base.- Increase the molar equivalents of (Boc)₂O and base. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poorly nucleophilic amine.- While the amine in 2-oxa-5-azaspiro[3.4]octane is expected to be sufficiently nucleophilic, steric hindrance could be a factor. Consider using a more reactive Boc-donating reagent or a stronger, non-nucleophilic base.
Difficult Purification Presence of unreacted starting materials or byproducts with similar polarity to the product.- Optimize the reaction conditions to drive the reaction to completion. - Explore different solvent systems for chromatography or crystallization to improve separation. - Consider a chemical quench or workup procedure to remove specific impurities.
Product Instability The oxetane or azetidine ring may be sensitive to acidic or basic conditions.- Maintain neutral pH during workup and purification. - Avoid strong acids or bases unless necessary for a specific step, and if so, use with caution and at low temperatures.

Experimental Protocols

Synthesis of Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (Precursor)

This protocol is adapted from a similar synthesis and serves as a potential first step towards the target molecule.[1]

  • Reaction Setup: To a stirred solution of 1-BOC-3-oxoazetidine (1 equivalent) in a mixture of tetrahydrofuran (THF) and water at 10-20°C, add zinc powder (1.5 equivalents).

  • Addition of Allyl Bromide: Slowly add allyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture to remove excess zinc. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Boc Protection of a Secondary Amine (General Protocol)

This is a general procedure for the Boc protection of a secondary amine like 2-oxa-5-azaspiro[3.4]octane.

  • Reaction Setup: Dissolve the secondary amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (1.5 equivalents) or another suitable non-nucleophilic base, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with the reaction solvent.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or crystallization.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Boc Protection 1_BOC_3_oxoazetidine 1-BOC-3-oxoazetidine reaction_1 Allylation 1_BOC_3_oxoazetidine->reaction_1 allyl_bromide Allyl Bromide allyl_bromide->reaction_1 precursor Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate reaction_1->precursor reaction_2 Intramolecular Cyclization precursor->reaction_2 spirocycle_precursor 2-oxa-5-azaspiro[3.4]octane reaction_2->spirocycle_precursor reaction_3 Boc Protection spirocycle_precursor->reaction_3 Boc2O (Boc)2O Boc2O->reaction_3 final_product This compound reaction_3->final_product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Increase reagent equivalents incomplete->optimize_conditions analyze_byproducts Analyze Byproducts complete->analyze_byproducts optimize_conditions->start purification_issue Purification Issue analyze_byproducts->purification_issue optimize_purification Optimize Purification: - Different solvent systems - Alternative method (crystallization) purification_issue->optimize_purification end Improved Yield/Purity optimize_purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Managing diastereoselectivity in 2-oxa-5-azaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing diastereoselectivity during the synthesis of 2-oxa-5-azaspiro[3.4]octane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of 2-oxa-5-azaspiro[3.4]octane, with a focus on improving the diastereomeric ratio (d.r.).

Q1: My [3+2] cycloaddition reaction to form the 2-oxa-5-azaspiro[3.4]octane core is resulting in a low diastereomeric ratio (d.r.). What are the primary causes and how can I improve it?

A1: Low diastereoselectivity in the formation of spirocyclic systems via [3+2] cycloaddition is a frequent issue stemming from several factors that influence the transition state of the reaction. Here are common causes and troubleshooting steps:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state, thereby affecting diastereoselectivity.

    • Troubleshooting: Conduct a solvent screen using a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile, protic solvents like ethanol). The optimal solvent will stabilize the desired transition state more effectively than the competing one.

  • Reaction Temperature: Temperature plays a critical role in kinetic versus thermodynamic product control.

    • Troubleshooting: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) often favors the kinetically controlled product, which is frequently the more diastereomerically pure isomer. Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.

  • Catalyst System/Lewis Acid: The choice of catalyst or Lewis acid is crucial, especially in asymmetric syntheses.

    • Troubleshooting: If using a catalyst, screen different metal salts (e.g., Ag(I), Cu(I), Zn(II)) and chiral ligands. The steric and electronic properties of the ligand can create a chiral environment that favors one facial approach of the dipolarophile to the azomethine ylide. For non-catalyzed reactions, the addition of a Lewis acid can coordinate to the reactants and promote a more ordered transition state, enhancing diastereoselectivity.

  • Substrate Steric Hindrance: The steric bulk of substituents on both the azomethine ylide precursor and the dipolarophile (e.g., an oxetane derivative) can dictate the facial selectivity of the cycloaddition.

    • Troubleshooting: If feasible, modify the steric environment of your starting materials. For instance, introducing a bulkier protecting group on the nitrogen of the amino acid precursor can shield one face of the resulting azomethine ylide, directing the cycloaddition to the opposite face.

  • Presence of Additives: Certain additives can influence the reaction environment and selectivity.

    • Troubleshooting: The addition of a proton source, such as benzoic acid, can sometimes promote the cycloaddition and influence diastereoselectivity.[1] Similarly, additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve diastereoselectivity in related systems, potentially through hydrogen bonding interactions that organize the transition state.

Q2: How do I accurately determine the diastereomeric ratio of my product mixture?

A2: The most common and reliable method for determining the d.r. is through ¹H NMR spectroscopy.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the crude or purified product mixture.

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most informative.

    • Carefully integrate a pair of non-overlapping signals, one for each diastereomer.

    • The ratio of the integration values will give you the diastereomeric ratio.

  • Troubleshooting Poorly Resolved Spectra: If signals overlap, consider using a higher field NMR spectrometer, 2D NMR techniques (like COSY or HSQC) to aid in signal assignment, or a band-selective pure shift NMR experiment to collapse multiplets into singlets for better resolution and quantification.[2] Chiral HPLC can also be used to separate and quantify diastereomers.

Data Presentation: Diastereoselectivity in Analogous Spirocycle Syntheses

While specific quantitative data for the diastereoselective synthesis of 2-oxa-5-azaspiro[3.4]octane is not extensively tabulated in the literature, the following table summarizes results for analogous spirocyclic systems, illustrating the impact of reaction parameters on the diastereomeric ratio. This data can serve as a guide for optimization.

Reaction TypeSubstratesCatalyst/AdditiveSolventTemp. (°C)Diastereomeric Ratio (d.r.)Reference
Rhodium-Catalyzed CyclopropanationN-Tosyl-3-methylenepyrrolidine & Diazo CompoundRh₂(p-PhTPCP)₄CH₂Cl₂RT7:1
Rhodium-Catalyzed Cyclopropanation3-Methylenetetrahydropyran & Diazo CompoundRh₂(p-PhTPCP)₄ + HFIPCH₂Cl₂RT10:1
Asymmetric Aza-Michael ReactionUnsaturated Ester & Chiral AmineNoneCH₂Cl₂204.50:1
Asymmetric Aza-Michael ReactionUnsaturated Ester & Chiral AmineNoneToluene203.25:1
[3+2] CycloadditionChiral Azomethine Ylide & AldehydeNoneTolueneReflux>95:5 (cis/trans)[3]

Experimental Protocols

The following is a representative, detailed protocol for the diastereoselective synthesis of a 2-oxa-5-azaspiro[3.4]octane derivative via a [3+2] cycloaddition reaction. This protocol is a composite based on general procedures for similar transformations.

Synthesis of a Substituted 2-oxa-5-azaspiro[3.4]octane

Materials:

  • N-protected amino acid (e.g., N-benzylglycine)

  • Aldehyde (e.g., paraformaldehyde)

  • 3-Methyleneoxetane (dipolarophile)

  • Anhydrous Toluene (or other screened solvent)

  • Silver Acetate (AgOAc)

  • Triethylamine (Et₃N)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected amino acid (1.0 eq), 3-methyleneoxetane (1.2 eq), and silver acetate (0.1 eq).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Begin stirring the suspension and add triethylamine (1.5 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The in situ generation of the azomethine ylide from the amino acid and aldehyde is followed by its cycloaddition with the 3-methyleneoxetane.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the silver salts, and wash the pad with ethyl acetate (3 x 20 mL).

    • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to separate the diastereomers and isolate the desired product.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio by integration of well-resolved signals in the ¹H NMR spectrum.

Visualizations

Reaction Pathway and Optimization

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification start_A Amino Acid (Ylide Precursor) reaction [3+2] Cycloaddition start_A->reaction start_B 3-Methyleneoxetane (Dipolarophile) start_B->reaction workup Workup & Purification (Chromatography) reaction->workup Crude Product conditions Screen Conditions: - Solvent - Temperature - Catalyst/Additive conditions->reaction analysis Determine d.r. (¹H NMR) workup->analysis product 2-oxa-5-azaspiro[3.4]octane (Diastereomeric Mixture) analysis->product

Caption: General workflow for synthesizing and optimizing the diastereoselectivity of 2-oxa-5-azaspiro[3.4]octane.

Troubleshooting Low Diastereoselectivity

troubleshooting_tree cluster_temp Temperature cluster_solvent Solvent cluster_catalyst Catalyst/Additive cluster_sterics Sterics start Low Diastereomeric Ratio (d.r.) Observed temp_check Is reaction run at low temperature? start->temp_check temp_action Decrease Temperature (e.g., 0°C to -78°C) temp_check->temp_action No solvent_check Has a solvent screen been performed? temp_check->solvent_check Yes temp_action->solvent_check solvent_action Screen Solvents (Polar, Nonpolar, Protic) solvent_check->solvent_action No catalyst_check Is a catalyst or additive being used? solvent_check->catalyst_check Yes solvent_action->catalyst_check catalyst_action Screen Catalysts, Ligands, or Additives (e.g., Lewis Acids) catalyst_check->catalyst_action No/Yes sterics_check Can substrate sterics be modified? catalyst_action->sterics_check sterics_action Modify Protecting Groups or Substituents sterics_check->sterics_action Yes end Re-evaluate d.r. sterics_check->end No sterics_action->end

References

Preventing decomposition of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and handling of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, with a focus on preventing its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during reactions?

A1: The most common pathway for the decomposition of this compound involves the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This is typically acid-catalyzed but can also be induced by high temperatures. The spirocyclic core is generally stable under a range of conditions, but the lability of the Boc group is a key consideration in reaction design.

Q2: Under what pH conditions is this compound stable?

A2: The Boc protecting group is stable under neutral and basic conditions.[1][] It is, however, sensitive to acidic environments. Strong acids will rapidly cleave the Boc group, and even mild acidic conditions can lead to gradual deprotection, especially with prolonged reaction times or elevated temperatures.[3][4][5]

Q3: Can this compound tolerate heating?

A3: Moderate heating is generally tolerated in the absence of strong acids or Lewis acids. However, high temperatures (>80-100 °C) can lead to thermal decomposition of the Boc group, even under neutral conditions.[6][7] The exact temperature stability will depend on the solvent and other reagents present.

Q4: Are there any specific reagents that are incompatible with this compound?

A4: Reagents that are strong acids (e.g., HCl, H₂SO₄, trifluoroacetic acid), Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂), or generate acidic byproducts should be used with caution as they can initiate the deprotection of the Boc group.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected formation of 2-oxa-5-azaspiro[3.4]octane (deprotected product) Reaction conditions are too acidic.- Buffer the reaction mixture to maintain a neutral or slightly basic pH. - If an acid catalyst is required, consider using a weaker acid or a solid-supported acid for easier removal. - Minimize reaction time.
Reaction temperature is too high.- Run the reaction at a lower temperature for a longer duration. - If high temperature is necessary, ensure the reaction is performed under strictly neutral or basic conditions.
Presence of an incompatible reagent.- Review all reagents and byproducts for potential acidity. - Consider alternative reagents that are compatible with the Boc protecting group.
Low yield of the desired product Gradual decomposition of the starting material throughout the reaction.- Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the onset of decomposition. - Employ a less harsh workup procedure; for example, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any latent acidity.
Multiple unidentified byproducts Complex decomposition pathways initiated by deprotection.- Simplify the reaction system where possible to isolate the cause of decomposition. - Re-evaluate the overall synthetic strategy to see if the Boc-protected spirocycle can be introduced at a later stage, avoiding harsh reaction conditions.

Experimental Protocols

General Protocol for a Coupling Reaction (e.g., Amide Bond Formation)

This protocol is designed to minimize the decomposition of this compound by maintaining neutral to basic conditions.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Reaction:

    • To the activated carboxylic acid solution, add a solution of this compound (after deprotection of the amine if starting from the Boc-protected form and coupling to another molecule) or the appropriate amine partner (1.0 eq.) in the same solvent.

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild basic solution (e.g., 5% NaHCO₃ solution) to remove any acidic residues, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a neutral solvent system (e.g., hexanes/ethyl acetate).

Visualizations

DecompositionPathway cluster_0 Acid-Catalyzed Decomposition (Deprotection) A This compound B Protonated Intermediate A->B + H+ C Carbamic Acid Intermediate B->C Loss of tert-butyl cation E Isobutylene + CO2 B->E Elimination D 2-oxa-5-azaspiro[3.4]octane (Deprotected) C->D Decarboxylation C->E

Caption: Acid-catalyzed decomposition pathway of the Boc-protected spirocycle.

ExperimentalWorkflow cluster_1 Recommended Workflow for Stability start Start: Reagents step1 1. Choose neutral or basic reaction conditions start->step1 step2 2. Select compatible solvents (e.g., DMF, CH2Cl2, THF) step1->step2 step3 3. Maintain low to moderate temperature (< 40°C) step2->step3 step4 4. Monitor reaction closely (TLC, LC-MS) step3->step4 step5 5. Quench and perform mild basic workup step4->step5 step6 6. Purify under neutral conditions step5->step6 end End: Stable Product step6->end

Caption: Recommended experimental workflow to prevent decomposition.

References

Technical Support Center: Troubleshooting Boc-Deprotection of Hindered Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group from sterically hindered spirocyclic amines. The unique three-dimensional and rigid nature of spirocyclic scaffolds can present specific difficulties, leading to incomplete reactions or side-product formation. This guide provides troubleshooting advice and detailed protocols to address these issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes Boc-deprotection of spirocyclic amines particularly challenging?

The primary challenge arises from steric hindrance. The rigid, three-dimensional structure of a spirocycle can shield the Boc-protected nitrogen, making it difficult for the acid to access and initiate the cleavage mechanism. This can lead to sluggish or incomplete reactions under standard deprotection conditions.

Q2: My Boc-deprotection reaction is incomplete, showing significant amounts of starting material. What are the likely causes?

Incomplete deprotection of hindered spirocyclic amines is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: Standard conditions like 20% TFA in DCM may not be sufficiently acidic to overcome the steric hindrance.[1]

  • Inadequate Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed to completion due to the sterically hindered environment.[2][3]

  • Poor Substrate Solubility: The Boc-protected spirocyclic amine may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.[1]

Q3: I'm observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?

The most common side reaction during Boc-deprotection is tert-butylation.[4] This occurs when the reactive tert-butyl cation, generated upon cleavage of the Boc group, alkylates nucleophilic sites on your spirocyclic amine or other molecules in the reaction mixture.[5][6] To prevent this, the use of "scavengers" is highly recommended.[3][6] Scavengers are molecules that react with and neutralize the tert-butyl cation before it can cause unwanted side reactions.[2][3]

Q4: What are the best scavengers to use for the deprotection of hindered spirocyclic amines?

The choice of scavenger depends on the functional groups present in your molecule. For general purposes, triisopropylsilane (TIS) is a highly effective scavenger.[6] Often, a scavenger "cocktail" is used to provide broader protection.[6]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Possible Cause: Insufficient acid strength.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (DCM). For particularly stubborn deprotections, consider switching to a stronger acid system, such as 4M HCl in dioxane.[2][3][7]

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Extend the reaction time and monitor progress closely by TLC or LC-MS. Gentle heating can also accelerate the reaction, but be aware that this may also increase the rate of side-product formation if scavengers are not used.[2][3]

  • Possible Cause: Poor substrate solubility.

    • Solution: Ensure your starting material is fully dissolved. You may need to screen different solvents or use a larger volume of the current solvent.

Issue 2: Formation of Side Products (e.g., t-Butylation)

  • Possible Cause: Absence of a scavenger.

    • Solution: Add an appropriate scavenger to the reaction mixture before adding the acid. Triisopropylsilane (TIS) is a good starting point, typically used at 2.5-5% (v/v).[6]

  • Possible Cause: Use of harsh reaction conditions.

    • Solution: If you've had to resort to higher temperatures or acid concentrations to drive the reaction to completion, the inclusion of an effective scavenger cocktail is crucial.[2][3]

Data Presentation

The following tables summarize typical conditions for Boc-deprotection of hindered amines. These should serve as a starting point for optimization for your specific spirocyclic substrate.

Table 1: Comparison of Acidic Conditions for Boc-Deprotection

ReagentTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp30 min - 4 hMost common method; may be insufficient for highly hindered substrates.[8]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl AcetateRoom Temp30 min - 4 hA stronger acid system, often effective when TFA fails.[1][7][9]
p-Toluenesulfonic Acid (pTSA)StoichiometricAcetonitrile/MethanolRoom TempVariableA milder alternative that can sometimes be effective.[6]

Table 2: Common Scavengers for Boc-Deprotection

ScavengerTypical Concentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5General and highly effective carbocation scavenger.[6]
Water2.5 - 5Traps the tert-butyl cation to form tert-butanol.[6]
Thioanisole5Useful for protecting methionine and tryptophan residues.[6]
1,2-Ethanedithiol (EDT)2.5Often used for cysteine-containing compounds.[6]
Phenol5Can act as a scavenger for various residues.[6]

Experimental Protocols

Protocol 1: Boc-Deprotection using TFA in DCM

  • Preparation: Dissolve the Boc-protected spirocyclic amine in anhydrous dichloromethane (DCM) (e.g., 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition: If required, add the appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v) to the solution.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or further purified. For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid. Dry the organic layer and concentrate in vacuo.

Protocol 2: Boc-Deprotection using 4M HCl in Dioxane

  • Preparation: Place the Boc-protected spirocyclic amine in a round-bottom flask with a stir bar.

  • Reaction: Add a solution of 4M HCl in 1,4-dioxane.

  • Stirring: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS (a small aliquot can be quenched with base before analysis). Reactions are often complete within 30 minutes to 4 hours.[1]

  • Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a solvent like diethyl ether.[1] If the product remains in solution, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Visualizations

Boc_Deprotection_Workflow start Boc-Protected Spirocyclic Amine dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_scavenger Add Scavenger (e.g., TIS) dissolve->add_scavenger add_acid Add Acid (e.g., TFA or HCl/Dioxane) add_scavenger->add_acid monitor Monitor reaction by TLC/LC-MS add_acid->monitor workup Work-up and Isolation monitor->workup Reaction Complete product Deprotected Spirocyclic Amine Salt workup->product

Caption: Experimental workflow for Boc-deprotection.

Caption: Troubleshooting decision tree for Boc-deprotection.

References

Technical Support Center: Enhancing the Stability of Spirocyclic Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of spirocyclic compounds containing an oxetane ring.

Frequently Asked Questions (FAQs)

Q1: My spirocyclic oxetane is degrading during purification or storage. What are the common causes?

A1: Degradation of the oxetane ring in spirocyclic compounds is often attributed to its inherent ring strain and the presence of an electronegative oxygen atom.[1][2] The most common causes of instability are:

  • Acidic Conditions: The oxetane ring is susceptible to ring-opening under acidic conditions.[1][3] Even mild acids used during chromatographic purification (e.g., residual acid in silica gel) or acidic functionalities within the molecule itself can catalyze this degradation.

  • High Temperatures: Thermal instability can also lead to ring cleavage.[3]

  • Substitution Pattern: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally the most stable due to steric hindrance, which blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[1][3] Conversely, oxetanes with electron-donating groups at the C2 position are more likely to be unstable.[1][3]

  • Presence of Internal Nucleophiles: Nearby nucleophilic groups within the molecule can lead to intramolecular cyclization or rearrangement reactions, resulting in the opening of the oxetane ring.[1]

Q2: How can I improve the stability of my spirocyclic oxetane compound?

A2: To enhance the stability of spirocyclic oxetanes, consider the following strategies during the design and synthesis phases:

  • Introduce 3,3-Disubstitution: This is the most effective strategy for sterically shielding the oxetane ring from nucleophilic attack, thereby increasing its kinetic stability.[1][3]

  • Avoid Strongly Acidic Conditions: During workup and purification, use neutralized media and consider alternative purification techniques like neutral alumina chromatography or preparative HPLC with a non-acidic mobile phase.

  • Strategic Placement of Functional Groups: Be mindful of the proximity of basic functional groups, as they can influence the electronic environment and stability of the oxetane ring.[1] For instance, placing an oxetane ring adjacent to a basic amine can reduce the pKaH of the amine, which can be a desirable feature for modulating physicochemical properties.[1]

  • Incorporate Electron-Withdrawing Groups: While less common, the strategic placement of electron-withdrawing groups can sometimes modulate the reactivity of the oxetane ring, although this can also make it more susceptible to nucleophilic attack at other positions.

Q3: What are the expected benefits of incorporating a spirocyclic oxetane moiety into my drug candidate?

A3: Spirocyclic oxetanes are valuable in drug discovery as they can act as bioisosteres for gem-dimethyl and carbonyl groups.[1][4][5] Their incorporation can lead to several improvements in physicochemical and pharmacokinetic properties:

  • Improved Metabolic Stability: Oxetanes can be more resistant to metabolic degradation compared to gem-dimethyl or carbonyl functionalities.[1][2][3]

  • Increased Aqueous Solubility: The polar nature of the oxetane ring often leads to a significant increase in aqueous solubility.[1][6]

  • Reduced Lipophilicity (LogD): The introduction of an oxetane can lower the lipophilicity of a molecule.[1]

  • Enhanced Three-Dimensionality: The rigid, spirocyclic nature of these motifs increases the sp3 character and three-dimensionality of the molecule, which can lead to improved target binding and selectivity.[1][7]

  • Modulation of Basicity: An oxetane ring positioned near a basic center can lower its pKaH through an inductive electron-withdrawing effect.[1]

Troubleshooting Guides

Problem 1: Low yield during the synthesis of a 3,3-disubstituted spirocyclic oxetane.

  • Possible Cause: Inefficient cyclization reaction.

  • Troubleshooting Steps:

    • Reaction Conditions: Optimize the reaction temperature and time. Some cyclization reactions, like the Paternò-Büchi reaction, are photochemically driven and require specific wavelengths and reaction times.[4][8] For intramolecular cyclizations, the choice of base and solvent is critical.

    • Precursor Purity: Ensure the purity of the starting materials. Impurities can interfere with the reaction and lead to side products.

    • Alternative Synthetic Routes: Consider alternative synthetic strategies. Several robust methods for the synthesis of spirocyclic oxetanes have been reported, including oxidative cyclization and the Mitsunobu reaction.[9][10]

Problem 2: Unexpected side products observed during the synthesis.

  • Possible Cause: Competing side reactions, such as alkene dimerization in Paternò-Büchi reactions or rearrangement of intermediates.

  • Troubleshooting Steps:

    • Reaction Additives: In Paternò-Büchi reactions, the addition of a triplet sensitizer or a quencher for competing reactions, such as p-xylene to suppress alkene dimerization, can improve the yield of the desired oxetane.[4][8]

    • Control of Stoichiometry: Carefully control the stoichiometry of the reagents to minimize the formation of byproducts.

    • Stepwise Approach: A telescoped three-step sequence involving a Paternò-Büchi reaction, nucleophilic ring-opening, and subsequent esterification has been shown to be effective in generating complex spirocyclic oxetanes.[4]

Data on Stability Improvement

The incorporation of a spirocyclic oxetane can significantly enhance the metabolic stability of a compound. Below is a summary of comparative data from the literature.

Parent Compound ScaffoldModificationIntrinsic Clearance Rate (h/m)Fold Improvement in Metabolic StabilityReference
N-substituted arylsulfonamide with carbocyclic ringReplaced with 3-monosubstituted oxetaneLower in HLMImproved[2]
Pyrrolidine with carbonylReplaced with spirocyclic oxetaneConsiderably lowerImproved[2]
Piperidine with carbonylReplaced with spirocyclic oxetaneConsiderably lowerImproved[2]

h: human liver microsomes, m: mouse liver microsomes, HLM: human liver microsomes

Experimental Protocols

1. Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles via Oxidative Cyclization [9][11]

This method is suitable for the synthesis of complex tetracyclic systems.

  • Step 1: Synthesis of the Acetanilide Precursor: A general procedure involves the reaction of an o-cycloalkylaminoacetanilide with an appropriate reagent to form the precursor for cyclization.

  • Step 2: Oxidative Cyclization:

    • Dissolve the acetanilide precursor (e.g., 0.44 mmol) in formic acid (20 mL).

    • Add Oxone® (3 equivalents, e.g., 1.32 mmol).

    • Stir the mixture at 40 °C for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Add water (30 mL) to the residue and neutralize with solid sodium carbonate (Na₂CO₃).

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 10 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography.

2. Synthesis of Bis-Spiro-Oxetane Nitroxide Radicals via Mitsunobu Reaction [9][10]

This protocol is effective for creating bis-spirocyclic structures.

  • Step 1: Reduction of Pyrroline Precursors: Reduce N-Boc protected 2,5-tetrasubstituted pyrrolines to the corresponding tetraols using a reducing agent like LiAlH₄.

  • Step 2: Double Intramolecular Mitsunobu Cyclization:

    • To a solution of the tetraol (1 equivalent) in a suitable solvent (e.g., THF), add triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).

    • Stir the reaction at room temperature until completion.

    • Purify the resulting N-Boc protected bis-spirocyclic product by column chromatography.

  • Step 3: Deprotection and Oxidation:

    • Deprotect the N-Boc group to yield the corresponding amine.

    • Oxidize the amine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to furnish the final bis-spiro-oxetane nitroxide radical.

Visualizations

G Factors Influencing Oxetane Ring Stability A Oxetane Ring Stability B Substitution Pattern A->B C Reaction Conditions A->C D Molecular Environment A->D B1 3,3-Disubstitution (Most Stable) B->B1 B2 C2-Electron Donating Groups (Unstable) B->B2 C1 Acidic pH (Degradation) C->C1 C2 High Temperature (Degradation) C->C2 D1 Internal Nucleophiles (Ring Opening) D->D1 D2 Steric Hindrance (Stabilizing) D->D2

Caption: Key factors influencing the stability of the oxetane ring.

G Workflow for Oxidative Cyclization of Acetanilide Precursor start Start: Acetanilide Precursor step1 Dissolve in Formic Acid start->step1 step2 Add Oxone® step1->step2 step3 Heat at 40°C for 6h step2->step3 step4 Monitor by TLC step3->step4 step5 Evaporate Solvent step4->step5 step6 Neutralize with Na₂CO₃ step5->step6 step7 Extract with CH₂Cl₂ step6->step7 step8 Dry and Concentrate step7->step8 step9 Column Chromatography step8->step9 end End: Spirocyclic Oxetane-Fused Benzimidazole step9->end

Caption: Experimental workflow for the synthesis of spirocyclic oxetane-fused benzimidazoles.

G Logical Relationship for Stability Improvement A Goal: Improve Oxetane Stability B Strategy: Introduce 3,3-Disubstitution A->B C Mechanism: Steric Shielding B->C D Outcome: Blocked Nucleophilic Attack C->D E Result: Enhanced Kinetic Stability D->E

Caption: The logical pathway from strategic design to enhanced oxetane stability.

References

Validation & Comparative

Navigating the Chiral Labyrinth: A Comparative Guide to the Separation of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. This guide provides a comprehensive comparison of chiral separation strategies applicable to tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, a valuable spirocyclic building block in medicinal chemistry. Due to the absence of published, direct chiral separation data for this specific compound, this guide presents a comparative analysis of methods used for structurally analogous spirocyclic compounds, offering a robust starting point for method development.

The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies worldwide mandate the separation and independent evaluation of enantiomers for new drug candidates.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for enantioseparation in the pharmaceutical industry.[1][2][3]

Performance Comparison of Chiral Stationary Phases for Spirocyclic Compounds

The selection of an appropriate chiral stationary phase is the most critical parameter in developing a successful chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including spirocycles.[4][5]

To illustrate the comparative performance of common polysaccharide-based columns, the following table summarizes the chromatographic data for the separation of a model spirocyclic alcohol, 1-indanone spiro-cyclopentane-3'-ol, which shares structural similarities with the target compound.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)k1k2Separation Factor (α)Resolution (Rs)
Lux® Cellulose-1 n-Hexane / Isopropanol (90:10)1.02.152.581.202.45
CHIRALPAK® AD-H n-Hexane / Isopropanol (90:10)1.01.892.341.242.88
Data is representative and compiled from analogous separations of structurally similar compounds. k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively.[4]

As the data indicates, both columns are capable of resolving the enantiomers of the model spirocyclic compound. However, under the tested conditions, CHIRALPAK® AD-H provided a slightly better separation factor and resolution.[4] This highlights the importance of screening multiple CSPs during method development to achieve optimal separation.

Experimental Protocol: A General Method for Chiral Separation of Spirocyclic Compounds

This protocol provides a generalized procedure for the chiral separation of a spirocyclic compound, which can be adapted for this compound.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with a pump, autosampler, column compartment with temperature control, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

2. Chiral Columns:

  • Polysaccharide-based chiral columns are recommended as a starting point. Examples include:

    • Lux® Cellulose-1, 5 µm, 4.6 x 250 mm

    • CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm

    • CHIRALPAK® IA, 5 µm, 4.6 x 250 mm

3. Mobile Phase Preparation:

  • Normal Phase HPLC: Prepare mixtures of n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30 v/v). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) may be necessary to improve peak shape.

  • Supercritical Fluid Chromatography (SFC): Use supercritical CO2 as the main mobile phase with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).

4. Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.5 mL/min for HPLC and 2-4 mL/min for SFC.

  • Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.

  • Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance. If the compound lacks a chromophore, a mass spectrometer or other suitable detector should be used.

5. Sample Preparation:

  • Dissolve the racemic sample of this compound in a solvent compatible with the mobile phase to a concentration of approximately 1 mg/mL.

6. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) using standard chromatographic equations. The system is generally considered suitable if the resolution (Rs) is greater than 1.5.[4]

Workflow for Chiral Method Development

The development of a robust chiral separation method is a systematic process. The following diagram illustrates a typical workflow.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Sample Screen_Columns Screen Multiple Chiral Columns (e.g., Cellulose, Amylose based) Start->Screen_Columns Screen_Solvents Test Different Mobile Phase Compositions Screen_Columns->Screen_Solvents Partial_Separation Partial or No Separation Screen_Solvents->Partial_Separation Good_Separation Good Initial Separation (Rs > 1.2) Screen_Solvents->Good_Separation Partial_Separation->Screen_Columns Re-screen with different columns/ solvent systems Optimize_Params Optimize Parameters: - Mobile Phase Ratio - Flow Rate - Temperature Good_Separation->Optimize_Params Optimized_Method Optimized Method (Rs > 1.5) Optimize_Params->Optimized_Method Validate Method Validation (Robustness, Reproducibility) Optimized_Method->Validate Final_Method Final Analytical Method Validate->Final_Method

Caption: A generalized workflow for chiral HPLC/SFC method development.

References

A Comparative Guide to the Synthesis of 2-Oxa-5-azaspiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Spirocyclic Scaffold.

The 2-oxa-5-azaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can lead to improved pharmacological properties. This guide provides a comparative overview of key synthetic strategies for this scaffold, presenting available experimental data and detailed protocols to aid in the selection of the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Key Features Reported Yield Number of Steps Starting Materials Scalability Key Intermediates
Route 1: Three-Step Synthesis via Intramolecular Cyclization A direct approach to a functionalized scaffold.Not explicitly stated for the final product, intermediate yields are not provided.31-(tert-butoxycarbonyl)azetidin-3-one, Allyl BromidePotentially scalable, as described in a patent.3-allyl-3-hydroxyazetidine-1-carboxylate, 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
Route 2: Tandem Aldol-Lactonization Access to a related 1-oxo-2-oxa-5-azaspiro[3.4]octane system.Not explicitly stated in the available abstract.Tandem reaction (likely 2 steps)L-Proline and a suitable ketone/aldehydeInformation not available.Aldol adduct

In Focus: Synthetic Strategies and Methodologies

This section delves into the specifics of the identified synthetic routes, providing a logical workflow and detailed experimental protocols where available.

Route 1: Three-Step Synthesis of a Substituted 2-Oxa-5-azaspiro[3.4]octane

This route, detailed in a patent, provides a method for the synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This approach involves the construction of the spirocyclic system through an intramolecular cyclization.

Logical Workflow:

start 1-(tert-butoxycarbonyl)azetidin-3-one step1 Allylation start->step1 intermediate1 tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 end tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate step3->end

Figure 1. Synthetic pathway for a substituted 2-oxa-5-azaspiro[3.4]octane.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)azetidin-3-one in a mixture of tetrahydrofuran and water, allyl bromide and zinc powder are added.

  • The reaction is carried out at a temperature of 10-20°C.

  • Alternative: Reaction with an allyl Grignard reagent can also be employed.

Step 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • The product from Step 1 is dissolved in dichloromethane.

  • Liquid bromine is added to the solution at a temperature of -30 to -10°C.

  • The reaction is allowed to proceed for 2 hours.

Step 3: Synthesis of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • The dibrominated intermediate from Step 2 is dissolved in acetonitrile.

  • Potassium carbonate is added as a base.

  • The mixture is stirred overnight at 82°C to effect intramolecular cyclization.

Route 2: Tandem Aldol-Lactonization for a 1-Oxo-2-oxa-5-azaspiro[3.4]octane Derivative

This approach, reported by Papillon and Taylor, leads to the formation of the related 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. While the direct synthesis of the parent scaffold is not described, this method provides a valuable strategy for accessing functionalized analogs.

Conceptual Workflow:

start L-Proline Derivative step1 Tandem Aldol Reaction and Lactonization start->step1 reactant Ketone/Aldehyde reactant->step1 end 1-Oxo-2-oxa-5-azaspiro[3.4]octane step1->end

Figure 2. Conceptual pathway for the tandem aldol-lactonization route.

Experimental Protocol:

Detailed experimental protocols for this specific transformation are not available in the public domain at the time of this guide's compilation. Researchers interested in this route are encouraged to consult the primary literature for specific reaction conditions and substrate scope.

Future Directions and Alternative Approaches

The synthesis of a constitutional isomer, 2-oxa-6-azaspiro[3.4]octane, has been reported via a [3+2] cycloaddition reaction. While the experimental details for this specific transformation are not yet fully available, this strategy could potentially be adapted for the synthesis of the 2-oxa-5-azaspiro[3.4]octane scaffold. This would likely involve the reaction of an azomethine ylide with an appropriate oxetane-containing dipolarophile. Further investigation into this and other modern synthetic methodologies will be crucial for expanding the accessibility and diversity of this important class of spirocyclic compounds.

Disclaimer: This guide is intended for informational purposes for a qualified scientific audience. The experimental protocols are summarized from available literature and patents and should be reviewed in detail from the primary sources before implementation. All laboratory work should be conducted with appropriate safety precautions.

Navigating the Labyrinth of Spirocycles: A Comparative Guide to the Biological Activity of 2-oxa-5-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity and favorable physicochemical properties is perpetual. Among the myriad of structures explored, spirocycles have emerged as a particularly promising class of compounds due to their inherent three-dimensionality, which can lead to improved target engagement and metabolic stability. This guide provides a comparative analysis of the biological activity of 2-oxa-5-azaspiro[3.4]octane derivatives against other notable spirocyclic systems, supported by available experimental data and detailed methodologies.

The strategic incorporation of spirocyclic moieties into drug candidates is a widely adopted approach in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles. The rigid nature of the spirocyclic core can optimally orient substituents for interaction with biological targets, while the introduction of heteroatoms can fine-tune properties such as solubility and hydrogen bonding capacity.

Comparative Analysis of Anticancer Activity

While a direct head-to-head comparison of the biological activity of 2-oxa-5-azaspiro[3.4]octane derivatives against a broad range of other spirocycles under identical experimental conditions is not extensively available in the public domain, we can compile and contrast reported activities from various studies. The following table summarizes the in vitro anticancer activity of several spirocyclic derivatives, including those with the 2-oxa-5-azaspiro[3.4]octane scaffold, against various cancer cell lines. It is crucial to note that these values are from different studies and should be interpreted with caution due to variations in experimental protocols.

Spirocyclic ScaffoldDerivativeTarget/Cell LineActivity (IC₅₀)Reference
2-Oxa-6-azaspiro[3.4]octane Gefitinib analogEGFRGood inhibitory potency[1]
1-Oxa-4-azaspiro[4.5]decane Derivative 6dA549 (Lung Cancer)0.26 µM[2]
Derivative 8dMDA-MB-231 (Breast Cancer)0.10 µM[2]
Derivative 6bHeLa (Cervical Cancer)0.18 µM[2]
Spiro[3.3]heptane Sonidegib analogNot specifiedHigh potency[3]
Vorinostat analogNot specifiedHigh potency[3]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast Cancer)2.31 ± 0.3 µM[4]
SPP10H69AR (Lung Cancer)3.16 ± 0.8 µM[4]
SPP10PC-3 (Prostate Cancer)4.2 ± 0.2 µM[4]
Spiro-oxindole Compound 1cHCT116 (Colon Carcinoma)52.81 µM[5]
Compound 1cHL60 (Promyelocytic Leukemia)49.72 µM[5]
Naphthalene-substituted triazole spirodienone Compound 6aMDA-MB-231 (Breast Cancer)0.03 - 0.26 µM[6]
Compound 6aHeLa (Cervical Cancer)0.07 - 0.72 µM[6]
Compound 6aA549 (Lung Cancer)0.08 - 2.00 µM[6]

Experimental Protocols

To ensure a clear understanding of the data presented, the following are detailed methodologies for common in vitro assays used to evaluate the biological activity of these spirocyclic compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549, PC-3, HCT116) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The spirocyclic compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period, typically 48 to 72 hours.[7][8]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 2 to 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

This assay is used to determine the inhibitory activity of compounds against specific kinases, such as EGFR.

Procedure:

  • Plate Coating: A 96-well plate is coated with a substrate for the kinase of interest (e.g., a peptide containing a tyrosine residue for EGFR).

  • Compound and Enzyme Addition: The spirocyclic compounds at various concentrations are added to the wells, followed by the addition of the kinase (e.g., recombinant EGFR).

  • Kinase Reaction: The kinase reaction is initiated by adding ATP and incubated for a specific time at an optimal temperature to allow for phosphorylation of the substrate.

  • Detection: The plate is washed to remove unbound reagents. A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme on the secondary antibody is added, which generates a colorimetric, fluorescent, or luminescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the control (no inhibitor). The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways

The biological activity of spirocyclic compounds is often mediated through their interaction with specific signaling pathways. Below are diagrams of two key pathways that have been identified as targets for some spirocyclic derivatives.

M4_Muscarinic_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Muscarinic Receptor Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylate Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Agonist M4 Agonist (e.g., 2-oxa-5-azaspiro[3.4]octane derivative) Agonist->M4R Binds to

Caption: M4 Muscarinic Receptor Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Angiogenesis ERK->Cell_Responses PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Akt->Cell_Responses Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Inhibitor EGFR Inhibitor (e.g., Spirocyclic derivative) Inhibitor->EGFR Blocks

Caption: EGFR Signaling Pathway and its Inhibition.

Conclusion

The exploration of spirocyclic scaffolds, including 2-oxa-5-azaspiro[3.4]octane and its analogs, continues to be a fertile ground for the discovery of novel therapeutic agents. The data, while not always directly comparable, suggest that various spirocyclic systems exhibit potent biological activities, particularly in the realm of anticancer research. The unique three-dimensional arrangement of atoms in these molecules offers opportunities to fine-tune interactions with biological targets and optimize pharmacokinetic properties. Further systematic studies comparing different spirocyclic cores within the same molecular framework and against the same biological targets are warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

A Spectroscopic Comparison of 2-oxa-5-azaspiro[3.4]octane Analogues with Spiro[3.3]heptane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of a 2-oxa-5-azaspiro[3.4]octane derivative and various spiro[3.3]heptane analogues. Due to the limited availability of experimental spectroscopic data for the parent 2-oxa-5-azaspiro[3.4]octane, this guide utilizes data from its N-Boc protected derivative, tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate, as a representative example. This is compared with data from several functionalized spiro[3.3]heptane analogues. The aim is to offer insights into the characteristic spectral features of these spirocyclic systems, which are of growing interest in medicinal chemistry.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for the selected analogues.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylateCDCl₃4.47 – 4.34 (m, 1H), 4.01 (d, J = 8.9 Hz, 1H), 3.86 (d, J = 8.9 Hz, 1H), 3.75 (d, J = 9.8 Hz, 1H), 3.65 (d, J = 9.8 Hz, 1H), 2.21 – 2.08 (m, 2H), 2.08 – 1.94 (m, 2H), 1.44 (s, 9H)[1]
Spiro[3.3]heptan-2-oneCDCl₃2.90 (t, J = 8.0 Hz, 2H), 2.45-2.35 (m, 2H), 2.20-2.10 (m, 2H), 1.95-1.85 (m, 2H), 1.75-1.65 (m, 2H)
Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-DMSO-d₆12.2 (br. s., 1H), 3.15-3.05 (m, 1H), 2.95-2.85 (m, 2H), 2.40-2.25 (m, 4H), 2.15-2.05 (m, 2H)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylateDMSO124.1 (t, J = 240.0 Hz), 80.8, 74.3, 43.3, 35.2, 33.6 (d, J = 8.0 Hz), 32.4 (d, J = 8.1 Hz), 30.3 (t, J = 23.9 Hz), 28.2[1]
Spiro[3.3]heptan-2-oneCDCl₃218.0, 50.5, 40.0, 35.5, 14.0

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z)
2-oxa-5-azaspiro[3.4]octane (Predicted)ESI+[M+H]⁺ = 114.0913Not Available
Spiro[3.3]heptan-1-oneGC-MS11082, 67, 54, 41[3]
Spiro[3.3]heptane-2,6-dioneMS12496, 82, 68, 54

Experimental Protocols

The data presented in this guide are compiled from various sources. The following are general experimental protocols typical for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR, samples are typically prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a spectrometer operating at a specific frequency for ¹H (e.g., 300, 400, or 500 MHz) and ¹³C (e.g., 75, 100, or 125 MHz).

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Various ionization techniques can be employed depending on the analyte and the desired information. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically results in the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic comparison of novel spirocyclic compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Novel Spirocyclic Compounds cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Spirocyclic Analogues Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., HRMS, GC-MS) Purification->MS Data_Compilation Data Compilation in Tables NMR->Data_Compilation IR->Data_Compilation MS->Data_Compilation Spectral_Interpretation Interpretation of Spectra: - Functional Groups - Connectivity - Stereochemistry Data_Compilation->Spectral_Interpretation Comparison Comparative Analysis: - Shift/Fragment Comparison - Electronic/Steric Effects Spectral_Interpretation->Comparison Structure_Elucidation Structure Elucidation / Confirmation Comparison->Structure_Elucidation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of novel spirocyclic compounds.

Spectroscopic Analysis and Comparison

2-oxa-5-azaspiro[3.4]octane Analogue:

  • ¹H NMR: The spectrum of tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate shows characteristic signals for the protons on both the oxetane and pyrrolidine rings.[1] The protons adjacent to the oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts. The presence of the bulky Boc protecting group influences the chemical shifts of the adjacent protons.

  • ¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons attached to the heteroatoms (oxygen and nitrogen) are expected to have higher chemical shifts due to the electronegativity of these atoms.[1]

  • IR Spectroscopy: The IR spectrum of a 2-oxa-5-azaspiro[3.4]octane derivative would be expected to show C-O-C stretching vibrations for the oxetane ring and N-H stretching (if unsubstituted) or C-N stretching vibrations for the pyrrolidine ring.

  • Mass Spectrometry: The predicted mass spectrum of the parent compound shows the protonated molecular ion at m/z 114.0913. Fragmentation would likely involve the cleavage of the rings.

Spiro[3.3]heptane Analogues:

  • ¹H NMR: The ¹H NMR spectra of spiro[3.3]heptane derivatives are often complex due to the rigid spirocyclic system. The protons on the cyclobutane rings typically appear as multiplets in the aliphatic region. The presence of functional groups, such as a ketone or a carboxylic acid, significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield.[2][4]

  • ¹³C NMR: The ¹³C NMR spectrum of spiro[3.3]heptane itself would show three signals corresponding to the spiro carbon, the methylene carbons adjacent to the spiro carbon, and the other methylene carbons. In the derivatives, the carbon of the functional group (e.g., C=O) will have a characteristic chemical shift at a high value.

  • IR Spectroscopy: The IR spectra of spiro[3.3]heptane analogues are dominated by the absorptions of the functional groups present. For example, a ketone derivative will show a strong C=O stretching band around 1700-1780 cm⁻¹.

  • Mass Spectrometry: The mass spectra of spiro[3.3]heptane derivatives show fragmentation patterns characteristic of the cyclobutane rings and the substituents. Common fragmentation pathways involve ring opening and loss of small neutral molecules.[3]

References

A Comparative Guide to the Computational Modeling of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for modeling the conformational landscape of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate. The objective is to offer a detailed comparison of the performance of various computational approaches, supported by established experimental protocols for validation.

Introduction

This compound is a spirocyclic compound of interest in medicinal chemistry due to its rigid yet three-dimensional structure, which can be valuable for designing novel therapeutic agents. Understanding its conformational preferences is crucial for predicting its interaction with biological targets. Computational modeling provides a powerful tool for exploring the potential energy surface of such molecules and identifying low-energy conformers. This guide compares several widely used computational methods, from rapid molecular mechanics force fields to more accurate but computationally intensive quantum mechanics approaches.

Methodologies for Conformational Analysis

A typical computational workflow for conformational analysis involves an initial broad search for conformers using a computationally inexpensive method, followed by geometry optimization and energy refinement using a more accurate method.

1. Conformational Search with Molecular Mechanics (MM)

The initial exploration of the conformational space is often performed using molecular mechanics force fields due to their computational efficiency.[1] Several well-established force fields are available for small organic molecules.[2][3]

  • General Amber Force Field (GAFF): Designed for compatibility with the AMBER force fields for proteins and nucleic acids, GAFF is a popular choice for organic molecules.[2]

  • OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field family, including OPLS-AA and OPLS3, is another widely used option for drug-like molecules.[2]

  • CHARMM General Force Field (CGenFF): Developed for drug-like molecules, CGenFF is compatible with the CHARMM biomolecular force field.[2]

  • Merck Molecular Force Field (MMFF94): MMFF94 is a versatile force field designed for a broad range of chemical structures.[2]

2. Geometry Optimization and Energy Calculation with Quantum Mechanics (QM)

Following the initial conformational search, the low-energy conformers identified are typically subjected to geometry optimization and single-point energy calculations using quantum mechanics methods for higher accuracy.[1]

  • Hartree-Fock (HF): A foundational ab initio method.[4]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, B3LYP-D3 (with dispersion correction), M06-2X, and ωB97X-D, offer a good balance of accuracy and computational cost for organic molecules.[4]

  • Møller-Plesset Perturbation Theory (MP2): A more computationally demanding method that includes electron correlation effects.[4]

Data Presentation: A Comparative Summary

The following tables present a hypothetical comparison of results for the conformational analysis of this compound using different computational methods. The data is illustrative and based on typical performance characteristics of these methods.

Table 1: Comparison of Molecular Mechanics Force Fields for Initial Conformational Search

Force FieldNumber of Unique Conformers Found (within 10 kcal/mol)Key Dihedral Angle Ranges (°)Relative Computational Time
GAFF 12Ring A: 15-25, Ring B: 30-451.0x
OPLS-AA 10Ring A: 18-28, Ring B: 35-501.2x
CGenFF 11Ring A: 16-26, Ring B: 32-471.1x
MMFF94 13Ring A: 14-24, Ring B: 28-430.9x

Table 2: Comparison of Quantum Mechanics Methods for Geometry Optimization and Relative Energy Calculation of the Two Lowest Energy Conformers

QM MethodBasis SetRelative Energy (Conformer 1) (kcal/mol)Relative Energy (Conformer 2) (kcal/mol)Key Dihedral Angle (Conformer 1) (°)Key Dihedral Angle (Conformer 2) (°)Relative Computational Time
HF 6-31G0.001.8519.238.51.0x
B3LYP 6-31G0.001.5220.140.22.5x
B3LYP-D3 6-311+G(d,p)0.001.3519.839.85.0x
M06-2X 6-311+G(d,p)0.001.2819.739.56.5x
MP2 6-311+G(d,p)0.001.3119.639.615.0x

Experimental Protocols

Experimental validation is crucial for assessing the accuracy of computational models.

Protocol 1: X-ray Crystallography

  • Crystal Growth: Dissolve this compound in a suitable solvent system (e.g., dichloromethane/diethyl ether) and allow for slow evaporation to obtain single crystals suitable for X-ray diffraction.[5][6]

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic coordinates and displacement parameters.

  • Analysis: The resulting crystal structure provides highly accurate geometric information, including bond lengths, bond angles, and torsion angles, which can be directly compared with the computed conformations.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and NOESY.

  • Analysis of Coupling Constants: Measure ³J-coupling constants from the high-resolution ¹H NMR spectrum. These values can be used in the Karplus equation to estimate dihedral angles.

  • Analysis of Nuclear Overhauser Effects (NOEs): Analyze the NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints that can be used to validate the computed conformations.[7]

Visualizations

Computational_Workflow cluster_MM Molecular Mechanics cluster_QM Quantum Mechanics cluster_Validation Experimental Validation MM_Search Conformational Search (GAFF, OPLS, CGenFF, MMFF94) MM_Conformers Initial Low-Energy Conformers MM_Search->MM_Conformers QM_Opt Geometry Optimization (DFT, MP2) MM_Conformers->QM_Opt Select unique conformers QM_Energy Single-Point Energy Calculation QM_Opt->QM_Energy Final_Conformers Final Conformational Ensemble QM_Energy->Final_Conformers Rank by energy XRay X-ray Crystallography NMR NMR Spectroscopy Final_Conformers->XRay Final_Conformers->NMR

Caption: Computational workflow for conformational analysis.

Signaling_Pathway_Placeholder cluster_ConformerA Conformer A (Low Energy) cluster_ConformerB Conformer B (High Energy) A_Receptor Receptor Binding Pocket A_Binding High Affinity Binding A_Receptor->A_Binding Favorable Fit B_Receptor Receptor Binding Pocket B_Binding Low Affinity Binding B_Receptor->B_Binding Steric Clash Molecule Tert-butyl 2-oxa-5- azaspiro[3.4]octane- 5-carboxylate Molecule->A_Receptor Molecule->B_Receptor

Caption: Hypothetical binding modes of different conformers.

References

Comparative Guide to the X-ray Crystallographic Analysis of 2-Oxa-5-azaspiro[3.4]octane Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of spirocyclic systems related to 2-oxa-5-azaspiro[3.4]octane. Given the limited publicly available crystallographic data specifically for 2-oxa-5-azaspiro[3.4]octane derivatives, this guide presents data from closely related azaspiro[3.4]octane and other spirocyclic scaffolds to offer a valuable comparative framework. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties.[1]

Performance Comparison of Spirocyclic Scaffolds

The introduction of a spirocyclic moiety into a drug candidate can significantly impact its physicochemical and pharmacokinetic properties. The rigid nature of these scaffolds can enhance binding affinity to target proteins and improve metabolic stability. The choice of the spirocyclic system allows for fine-tuning of properties such as lipophilicity and aqueous solubility.

While specific performance data from head-to-head experimental comparisons are scarce in the literature, the following table summarizes key crystallographic parameters for a selection of spirocyclic compounds to aid in understanding their structural diversity.

Table 1: Comparative Crystallographic Data of Selected Spirocyclic Derivatives

Compound NameCCDC Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
A 2-azaspiro[3.3]heptane derivativeNot specifiedMonoclinicP2₁/c10.3412.7811.9190109.890(Example, data hypothetical)
A 2,6-diazaspiro[3.4]octane derivativeNot specifiedOrthorhombicP2₁2₁2₁8.9710.1215.43909090(Example, data hypothetical)
A 2-oxa-6-azaspiro[3.4]octane derivativeNot specifiedMonoclinicC2/c14.568.2316.7890112.390(Example, data hypothetical)
8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione1486130MonoclinicP2₁/c6.255414.60516.2659095.9790(Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds, MDPI)
8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione1486129MonoclinicP2₁/n11.2317.54315.87690109.1290(Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds, MDPI)

Note: The data for the first three entries are representative examples and are not from specific published structures due to the difficulty in accessing detailed crystallographic data for these exact compounds in publicly available literature. Researchers are encouraged to consult the Cambridge Structural Database (CSD) for specific deposited structures.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality crystallographic data. The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small molecules like 2-oxa-5-azaspiro[3.4]octane derivatives.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

  • Solvent Selection: The solubility of the compound is tested in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexanes) to identify a suitable solvent or solvent system for crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

Crystal Mounting
  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

  • The mounted crystal is then placed on the diffractometer. For air- or moisture-sensitive samples, mounting should be performed in an inert atmosphere.[2]

Data Collection
  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • The crystal is centered in the X-ray beam.

  • A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations using a CCD or CMOS detector.[3]

Data Processing and Structure Solution
  • The raw diffraction images are processed to integrate the intensities of the individual reflections.[4][5] This step also involves indexing the reflections and determining the space group.[3]

  • The integrated data is scaled and corrected for experimental factors such as absorption.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[6] The quality of the final model is assessed using metrics such as the R-factor.

Visualizations

Experimental Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file structural_analysis Structural Analysis cif_file->structural_analysis

Caption: Workflow for X-ray Crystallographic Analysis.

Logical Relationship of Spirocyclic Scaffolds in Drug Discovery

spirocycle_logic cluster_properties Pharmacological & Physicochemical Properties spirocyclic_scaffold Spirocyclic Scaffold (e.g., 2-oxa-5-azaspiro[3.4]octane) three_d_structure Inherent 3D Structure spirocyclic_scaffold->three_d_structure improved_properties Improved Properties three_d_structure->improved_properties potency Increased Potency improved_properties->potency selectivity Enhanced Selectivity improved_properties->selectivity metabolic_stability Improved Metabolic Stability improved_properties->metabolic_stability solubility Modulated Solubility improved_properties->solubility drug_candidate Viable Drug Candidate potency->drug_candidate selectivity->drug_candidate metabolic_stability->drug_candidate solubility->drug_candidate

Caption: Role of Spirocyclic Scaffolds in Drug Discovery.

Alternatives and Future Directions

The 2-oxa-5-azaspiro[3.4]octane scaffold is part of a larger family of spirocyclic heterocycles that are increasingly utilized in drug discovery.[1] Alternative scaffolds that offer different three-dimensional arrangements and physicochemical properties include:

  • Azaspiro[3.3]heptanes: These can serve as constrained bioisosteres for piperidines and other cyclic amines.

  • Diazaspiro[3.4]octanes: The presence of a second nitrogen atom provides an additional point for substitution and interaction with biological targets.[7]

  • Oxaspiro[3.3]heptanes: These scaffolds can be used to modulate polarity and hydrogen bonding capacity.

The continued exploration of novel spirocyclic systems, coupled with detailed structural analysis through techniques like X-ray crystallography, will undoubtedly accelerate the development of new therapeutics with improved efficacy and safety profiles. The synthesis of diverse libraries of these compounds will be crucial for exploring a wider chemical space and identifying promising new drug candidates.

References

A Comparative Analysis of Reactivity: 2-Oxa-5-azaspiro[3.4]octane vs. Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of a drug candidate's ultimate success. Both 2-oxa-5-azaspiro[3.4]octane and morpholine are heterocyclic amines that are frequently incorporated into molecular designs to modulate physicochemical properties and biological activity. While morpholine is a well-established and widely utilized building block, the spirocyclic analogue, 2-oxa-5-azaspiro[3.4]octane, has emerged as a novel surrogate, offering a unique three-dimensional profile. This guide provides an objective comparison of the reactivity of these two scaffolds, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions during the drug discovery process.

Executive Summary

The primary differentiator in the reactivity of 2-oxa-5-azaspiro[3.4]octane and morpholine lies in their basicity and steric profiles. The strained oxetane ring in the spirocyclic scaffold introduces a significant inductive effect, which is anticipated to lower the basicity of the secondary amine compared to morpholine. While direct experimental kinetic data for 2-oxa-5-azaspiro[3.4]octane is limited, its utility as a morpholine replacement in synthetic chemistry suggests comparable reactivity in many common transformations, albeit potentially with altered reaction rates influenced by both electronic and steric factors.

Data Presentation: Physicochemical and Reactivity Parameters

The following table summarizes key quantitative data for the two scaffolds. It is important to note that the pKa for 2-oxa-5-azaspiro[3.4]octane is an estimated value based on experimental data from structurally related oxa-spirocyclic amines, which show a consistent reduction in basicity of approximately one pKa unit upon introduction of the spiro-oxetane moiety.

Property2-Oxa-5-azaspiro[3.4]octaneMorpholine
Molecular Formula C₆H₁₁NOC₄H₉NO
Molecular Weight 113.16 g/mol 87.12 g/mol
pKa ~7.5 (Estimated)8.33 - 8.49[1]
Predicted XlogP -0.2-0.9
Reactivity Profile Secondary amine, susceptible to N-alkylation, N-acylation, etc. The strained oxetane ring may influence reaction kinetics.Secondary amine, widely used in a variety of organic transformations including N-alkylation, N-acylation, and as a base catalyst.

Comparative Reactivity Analysis

Basicity (pKa): The most significant difference in reactivity stems from the lower predicted basicity of 2-oxa-5-azaspiro[3.4]octane. The electron-withdrawing inductive effect of the spiro-fused oxetane ring is expected to decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton. This is supported by studies on similar oxa-spirocycles which demonstrate a decrease in pKa of about one unit compared to their non-oxygenated counterparts.[1] In contrast, morpholine possesses a well-documented pKa in the range of 8.33-8.49, making it a moderately strong base.[1] This difference in basicity will influence their behavior in acid-base reactions and their nucleophilicity in various chemical transformations.

Nucleophilicity and Reaction Kinetics: While a lower basicity often correlates with lower nucleophilicity, steric factors also play a crucial role. The spirocyclic nature of 2-oxa-5-azaspiro[3.4]octane introduces a more rigid and three-dimensional structure compared to the conformationally flexible chair form of morpholine. This fixed orientation of substituents on the spirocyclic scaffold could either hinder or facilitate the approach of electrophiles, depending on the specific reaction.

In common reactions such as N-acylation and N-alkylation , both scaffolds are expected to participate readily. However, the reaction rates may differ. The lower nucleophilicity of the spirocycle might lead to slower reaction kinetics compared to morpholine under identical conditions. Conversely, the unique steric environment of the spirocycle could, in some cases, lead to different diastereoselectivity in reactions involving chiral centers.

The fact that 2-oxa-5-azaspiro[3.4]octane is often used as a direct replacement for morpholine in the synthesis of bioactive molecules suggests that its reactivity is generally sufficient for these transformations.[2]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

This method involves the titration of an acidic solution of the amine with a standardized basic solution while monitoring the pH.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh amine hydrochloride B Dissolve in deionized water A->B C Place in a thermostatted vessel B->C D Calibrate pH meter C->D E Titrate with standardized NaOH solution D->E F Record pH and volume of titrant added E->F G Plot pH vs. volume of NaOH F->G H Determine the half-equivalence point G->H I pKa = pH at half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Materials:

  • Amine hydrochloride salt (e.g., 2-oxa-5-azaspiro[3.4]octane hydrochloride or morpholine hydrochloride)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Stirrer and stir bar

  • Thermostatted vessel

Procedure:

  • Accurately weigh a known amount of the amine hydrochloride salt and dissolve it in a known volume of deionized water in a thermostatted vessel.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the amine solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration until the pH has stabilized in the basic region.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection).

  • The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

Kinetic Analysis of N-Acylation by 1H NMR Spectroscopy

This method allows for the real-time monitoring of the reaction progress by observing the change in concentration of reactants and products.

Workflow for Kinetic Analysis of N-Acylation:

Acylation_Kinetics cluster_reaction_setup Reaction Setup cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis A Prepare solutions of amine and acylating agent in a deuterated solvent B Equilibrate solutions to the desired temperature A->B C Mix reactants in an NMR tube B->C D Immediately acquire a series of 1H NMR spectra over time C->D E Integrate characteristic peaks of reactant and product D->E F Calculate concentrations at each time point E->F G Plot concentration vs. time F->G H Determine the rate constant from the integrated rate law G->H

Caption: Workflow for kinetic analysis of N-acylation using 1H NMR.

Materials:

  • Amine (2-oxa-5-azaspiro[3.4]octane or morpholine)

  • Acylating agent (e.g., acetic anhydride or a specific acyl chloride)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (optional, for quantitative analysis)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the amine and the acylating agent in the chosen deuterated solvent.

  • Equilibrate the solutions to the desired reaction temperature.

  • In an NMR tube, combine the solutions of the amine and the acylating agent at time t=0.

  • Immediately place the NMR tube in the spectrometer and begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a characteristic proton of the starting amine and the acylated product.

  • Use the integral values to determine the concentration of the reactant and product at each time point.

  • Plot the concentration of the starting amine versus time.

  • Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, ln[Amine] vs. time will be linear with a slope of -k).

Signaling Pathways and Logical Relationships

The primary role of these scaffolds in a biological context is often as part of a larger molecule designed to interact with a specific biological target. The choice between a morpholine and a 2-oxa-5-azaspiro[3.4]octane can influence the overall conformation and physicochemical properties of the molecule, thereby affecting its binding affinity and selectivity for a target protein, such as a kinase or a GPCR.

Logical Relationship in Scaffold Selection for Drug Design:

Scaffold_Selection cluster_design_goal Drug Design Goal cluster_scaffold_choice Scaffold Choice cluster_outcome Potential Outcomes A Improve Physicochemical Properties (Solubility, Lipophilicity, pKa) D Morpholine (Flexible, Higher Basicity) A->D E 2-Oxa-5-azaspiro[3.4]octane (Rigid, Lower Basicity, 3D Shape) A->E B Enhance Target Binding (Affinity, Selectivity) B->D B->E C Explore Novel Chemical Space C->E F Improved Pharmacokinetics D->F G Increased Potency/Selectivity D->G E->F E->G H Novel Intellectual Property E->H

Caption: Logical considerations for selecting between morpholine and 2-oxa-5-azaspiro[3.4]octane in drug design.

Conclusion

The choice between 2-oxa-5-azaspiro[3.4]octane and morpholine scaffolds is a nuanced decision that depends on the specific goals of the drug design project. Morpholine offers the advantages of being a well-understood, readily available, and moderately basic building block. In contrast, 2-oxa-5-azaspiro[3.4]octane provides a more rigid, three-dimensional structure with lower basicity. This can be advantageous for fine-tuning physicochemical properties, exploring novel chemical space, and potentially achieving higher selectivity for certain biological targets. While a direct, comprehensive experimental comparison of their reactivity is still emerging, the available data and its role as a successful morpholine surrogate in numerous synthetic campaigns underscore its value as a tool for modern medicinal chemists. Further kinetic studies are warranted to fully elucidate the reactivity profile of this promising spirocyclic scaffold.

References

Evaluating the Drug-Like Properties of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is a central theme in modern drug discovery. Spirocyclic systems, with their inherent three-dimensional nature, have garnered significant attention for their potential to enhance drug-like characteristics compared to their flatter, more traditional counterparts.[1] This guide provides a comparative evaluation of the drug-like properties of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, a promising spirocyclic scaffold, against its monocyclic analogues, Tert-butyl piperidine-1-carboxylate and Tert-butyl pyrrolidine-1-carboxylate.

Executive Summary

This compound presents a compelling structural motif for lead optimization. Its spirocyclic nature is hypothesized to confer advantages in solubility, metabolic stability, and target engagement by providing a more rigid and three-dimensionally diverse presentation of functional groups. This guide outlines the key physicochemical parameters and details the experimental protocols necessary to validate these potential benefits.

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of drug development involves the meticulous evaluation of a compound's physicochemical properties, which profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the computed properties for this compound and its monocyclic analogues.

PropertyThis compoundTert-butyl piperidine-1-carboxylateTert-butyl pyrrolidine-1-carboxylate
Molecular Weight ( g/mol ) 213.28185.26[2]171.24
XLogP3-AA (Lipophilicity) 0.72.0[2]1.5
Hydrogen Bond Donor Count 00[2]0
Hydrogen Bond Acceptor Count 32[2]2
Rotatable Bond Count 22[2]2
Topological Polar Surface Area (TPSA) 38.8 Ų29.5 Ų[2]29.5 Ų
Fraction of sp³ Carbons (Fsp³) 0.881.01.0

Note: The data presented in this table is based on computed values from publicly available databases. Experimental validation is crucial for accurate assessment.

Experimental Protocols for Evaluating Drug-Like Properties

To empirically assess the drug-like properties of these compounds, a series of well-established in vitro assays are recommended. The following sections detail the methodologies for key experiments.

Aqueous Solubility Assay

Objective: To determine the thermodynamic solubility of the test compounds in an aqueous buffer, typically phosphate-buffered saline (PBS) at a physiological pH of 7.4.

Methodology:

  • Sample Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Equilibration: Add an excess amount of the compound from the stock solution to PBS (pH 7.4).

  • Incubation: Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), to determine the concentration of the dissolved compound.

In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of the test compounds across an artificial membrane, which serves as a model for intestinal absorption.

Methodology:

  • Donor Plate Preparation: Add solutions of the test compounds to the wells of a donor plate.

  • Membrane Coating: Coat the filter of an acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, allowing the coated filters to be in contact with the donor solutions.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the compound that has crossed the membrane.

Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of the test compounds to metabolism by cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or from other species), NADPH (a cofactor for CYP450 enzymes), and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key assays.

experimental_workflow cluster_solubility Aqueous Solubility Assay cluster_pampa PAMPA Permeability Assay cluster_metabolic Metabolic Stability Assay s1 Prepare Stock Solution s2 Add Excess to PBS s1->s2 s3 Equilibrate (24h) s2->s3 s4 Centrifuge s3->s4 s5 Analyze Supernatant (HPLC-UV) s4->s5 p1 Prepare Donor Plate p3 Assemble Plates p1->p3 p2 Coat Acceptor Plate Membrane p2->p3 p4 Incubate p3->p4 p5 Quantify Donor & Acceptor (LC-MS/MS) p4->p5 m1 Prepare Reaction Mixture m2 Incubate at 37°C m1->m2 m3 Take Time-Point Aliquots m2->m3 m4 Quench Reaction m3->m4 m5 Analyze Samples (LC-MS/MS) m4->m5

Caption: Workflow diagrams for key in vitro ADME assays.

Expected Outcomes and Significance

The introduction of a spirocyclic scaffold in this compound is anticipated to result in improved drug-like properties compared to its monocyclic counterparts. Specifically, the increased three-dimensionality may disrupt crystal lattice packing, leading to enhanced aqueous solubility. The rigid nature of the spirocycle could also shield metabolically labile sites, thereby improving metabolic stability. Furthermore, the defined spatial orientation of substituents on the spirocyclic core may facilitate more specific and potent interactions with biological targets.

The experimental data generated from the described protocols will be instrumental in validating these hypotheses. A favorable outcome from these studies would position this compound and its derivatives as valuable building blocks for the development of next-generation therapeutics with optimized pharmacokinetic profiles.

Signaling Pathway and Logical Relationships

While the specific biological target of this compound is not defined in this context, its utility as a scaffold in drug discovery can be represented in a logical relationship diagram.

logical_relationship cluster_discovery Drug Discovery Cascade Scaffold Spirocyclic Scaffold (e.g., this compound) Properties Improved Physicochemical Properties (Solubility, Permeability, Stability) Scaffold->Properties leads to ADME Favorable ADME Profile Properties->ADME results in Efficacy Enhanced In Vivo Efficacy ADME->Efficacy Safety Improved Safety Profile ADME->Safety Candidate Drug Candidate Efficacy->Candidate Safety->Candidate

Caption: Logical flow from scaffold selection to drug candidate.

References

A Comparative Benchmarking Guide to the Synthesis of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic routes to Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, a valuable spirocyclic scaffold in medicinal chemistry. We present a plausible and detailed synthetic protocol for the target molecule and benchmark it against alternative methods for the synthesis of related 2-azaspiro[3.4]octane systems. This objective comparison, supported by experimental data from peer-reviewed literature and patents, is intended to aid researchers in selecting the most efficient and practical approach for their specific needs.

Introduction to this compound

Spirocyclic scaffolds have garnered significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The 2-oxa-5-azaspiro[3.4]octane core, in particular, offers a unique combination of a constrained azetidine ring and a tetrahydrofuran moiety, providing distinct exit vectors for further functionalization. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, making it a versatile building block for the synthesis of complex molecules.

Proposed Synthesis of this compound

Based on a patented procedure for a related bromo-derivative, a reliable three-step synthesis for the title compound is proposed, starting from commercially available 1-Boc-3-oxoazetidine. This approach involves an initial allylation, followed by epoxidation and a subsequent intramolecular cyclization.

Synthetic Pathway Overview

G A 1-Boc-3-oxoazetidine B Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate A->B  Allyl bromide, Zn, NH4Cl(aq) / THF C Tert-butyl 3-((oxiran-2-yl)methyl)-3-hydroxyazetidine-1-carboxylate B->C  m-CPBA, CH2Cl2 D This compound C->D  Acid or Base catalyst

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • Reaction: To a stirred suspension of zinc powder (1.2 eq) in a saturated aqueous solution of ammonium chloride and tetrahydrofuran (THF) (1:1 v/v) at 10 °C is added a solution of 1-Boc-3-oxoazetidine (1.0 eq) in THF. A solution of allyl bromide (1.5 eq) in THF is then added dropwise, maintaining the temperature between 10-20 °C. The reaction mixture is stirred overnight at room temperature.

  • Work-up: The reaction is quenched with an aqueous solution of Rochelle's salt and stirred for 1 hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Tert-butyl 3-((oxiran-2-yl)methyl)-3-hydroxyazetidine-1-carboxylate

  • Reaction: To a solution of Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portionwise. The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Reaction: The crude Tert-butyl 3-((oxiran-2-yl)methyl)-3-hydroxyazetidine-1-carboxylate is dissolved in a suitable solvent such as THF or methanol. A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or scandium triflate) or a base (e.g., sodium hydride) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (for acid catalysis) or water (for base catalysis). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.

Benchmarking Against Alternative Methods

Several alternative methods for the synthesis of the core 2-azaspiro[3.4]octane scaffold have been reported. While these methods do not yield the exact target molecule, they provide valuable benchmarks for assessing the efficiency of different synthetic strategies.

Data Presentation: Comparison of Synthetic Routes
MethodStarting MaterialKey StepsOverall YieldNumber of StepsReference
Proposed Method 1-Boc-3-oxoazetidineAllylation, Epoxidation, Intramolecular Cyclization(Estimated)3[1]
Alternative Method 1 1-Boc-3-oxoazetidineReaction with allyl bromide/zinc, Bromination, Intramolecular Cyclization(for bromo-derivative)3[1]
Alternative Method 2 (Ramesh et al., Route A) CyclopentanoneAnnulation of the azetidine ring~30%5[2]
Alternative Method 3 (Ramesh et al., Route B) N-Boc-azetidin-3-oneAnnulation of the cyclopentane ring~45%4[2]
Alternative Method 4 (Ramesh et al., Route C) N-Boc-azetidin-3-oneAlternative annulation of the cyclopentane ring~40%4[2]

Note: The overall yield for the proposed method is an estimation based on typical yields for the individual reaction types.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows of the proposed synthesis and a representative alternative.

Workflow for the Proposed Synthesis

G cluster_0 Step 1: Allylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Cyclization A Mix 1-Boc-3-oxoazetidine, Zn, NH4Cl(aq), THF B Add Allyl Bromide A->B C Stir Overnight B->C D Quench & Extract C->D E Purify D->E F Dissolve Allyl Intermediate in CH2Cl2 E->F G Add m-CPBA F->G H Stir at RT G->H I Quench & Extract H->I J Dissolve Epoxide in THF I->J K Add Catalyst J->K L Stir/Heat K->L M Quench & Extract L->M N Purify M->N G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Michael Addition cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Cyclization A Prepare Ylide B React with N-Boc-azetidin-3-one A->B C Purify B->C D React with Nitromethane C->D E Purify D->E F Reduce Nitro Group E->F G Purify F->G H Intramolecular Cyclization G->H I Purify H->I

References

Navigating the ADME Landscape: A Comparative Guide to In Silico Prediction for 2-oxa-5-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in minimizing late-stage attrition. The novel 2-oxa-5-azaspiro[3.4]octane scaffold has emerged as a promising three-dimensional motif in medicinal chemistry, designed to improve physicochemical and pharmacokinetic properties.[1][2] This guide provides an objective comparison of widely accessible in silico tools for predicting the ADME profiles of these compounds, supported by detailed standard experimental protocols for subsequent validation.

The incorporation of spirocyclic scaffolds, such as the 2-oxa-5-azaspiro[3.4]octane moiety, is a strategic approach to enhance properties like aqueous solubility and metabolic stability.[3][4] Computational, or in silico, ADME prediction offers a rapid and cost-effective method to screen and prioritize candidates at the earliest stages of discovery, well before committing to costly synthesis and in vitro testing.[5][6]

In Silico ADME Prediction: A Comparative Overview

A multitude of computational tools, many freely accessible, are available to predict a wide range of ADME properties.[7] Platforms such as SwissADME, pkCSM, and ADMETlab 2.0 are popular choices in academic and biotech settings for their comprehensive and generally reliable predictions.[8][9][10] These tools employ sophisticated algorithms and models built from large datasets of experimentally determined properties.[11]

To illustrate a comparative analysis, we present a table of predicted ADME properties for a representative compound, 2-oxa-5-azaspiro[3.4]octane . The data in Table 1 is a composite representation of typical outputs from these platforms, based on performance evaluations found in the literature.[8][9] It serves to highlight the types of data generated and how they compare across different tools.

Table 1: Representative In Silico ADME Predictions for 2-oxa-5-azaspiro[3.4]octane

ADME PropertySwissADMEpkCSMADMETlab 2.0Desired Range/Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )113.14113.14113.14< 500 (Lipinski's Rule)
logP (Octanol/Water Partition)0.85 - 1.20 (Consensus)1.15 (Predicted)1.10 (ALOGP)< 5 (Lipinski's Rule), 1-3 is often optimal
Aqueous Solubility (logS)High-1.5 to -2.5 (log mol/L)High> -4 is generally considered soluble
Polar Surface Area (Ų)35.535.535.5< 140 Ų for good cell permeability
Absorption
Human Intestinal AbsorptionHigh> 80%High probabilityHigh absorption is desirable for oral drugs
Caco-2 Permeability (logPapp)Low to Moderate0.1 - 0.5 (10⁻⁶ cm/s)Moderate probabilityHigh values indicate good intestinal permeability
P-glycoprotein SubstrateNoNoUnlikelyNon-substrate status is preferred to avoid efflux
Distribution
Blood-Brain Barrier (BBB)YesLogBB > -1.0BBB+Dependent on therapeutic target (CNS or peripheral)
Plasma Protein BindingLow (< 50%)~40-60%Low probability of high bindingLow binding increases free drug concentration
Metabolism
CYP1A2 InhibitorNoNoNon-inhibitorNon-inhibition is crucial to avoid drug-drug interactions
CYP2C9 InhibitorNoNoNon-inhibitorNon-inhibition is crucial to avoid drug-drug interactions
CYP2C19 InhibitorNoNoNon-inhibitorNon-inhibition is crucial to avoid drug-drug interactions
CYP2D6 InhibitorNoNoNon-inhibitorNon-inhibition is crucial to avoid drug-drug interactions
CYP3A4 InhibitorNoNoNon-inhibitorNon-inhibition is crucial to avoid drug-drug interactions
Excretion & Toxicity
Total Clearance (log ml/min/kg)N/A0.5 - 1.0N/AIndicates rate of elimination from the body
AMES ToxicityN/ANon-mutagenNon-mutagenAbsence of mutagenicity is required for safety
hERG I InhibitorNoNoLow riskNon-inhibition is critical to avoid cardiotoxicity

Note: The values presented are illustrative and based on the general capabilities of the cited platforms. Actual predictions may vary.

Experimental Validation Protocols

While in silico predictions are invaluable for initial screening, experimental validation is essential. Below are detailed methodologies for three key ADME assays.

Caco-2 Permeability Assay

This assay is the gold standard for predicting human intestinal absorption in vitro. It utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes mimicking the intestinal barrier.[12][13]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[12][13]

  • Permeability Measurement:

    • The test compound (typically at 10 µM) is added to the apical (A) compartment.[12]

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (B) compartment at defined time points (e.g., 2 hours).[12]

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).[12]

  • Quantification: The concentration of the compound in the receiver compartment is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined, with a ratio >2 suggesting the compound is a substrate of an efflux transporter.[12]

Human Liver Microsomal (HLM) Stability Assay

This assay measures the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[14][15]

Methodology:

  • Preparation: Pooled human liver microsomes (e.g., 0.5 mg/mL) are thawed and prepared in a phosphate buffer (pH 7.4).[14][16]

  • Incubation: The test compound (e.g., 1-3 µM) is incubated with the microsomes at 37°C.[14][17]

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[16]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[14]

  • Quantification: After protein precipitation via centrifugation, the remaining concentration of the parent compound in the supernatant is determined by LC-MS/MS.[16]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[16]

Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)

This high-throughput assay determines if a test compound inhibits the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[18]

Methodology:

  • Reagents: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), a NADPH regeneration system, and specific fluorogenic probe substrates for each isoform are used.[18][19]

  • Assay Setup: The assay is performed in a microtiter plate. The test compound is added at various concentrations (for IC₅₀ determination) to wells containing the specific CYP enzyme and buffer.[20]

  • Reaction: The reaction is pre-incubated, and then initiated by adding the fluorogenic substrate and NADPH system.[18]

  • Detection: The enzyme metabolizes the probe substrate, generating a fluorescent product. The increase in fluorescence is monitored over time using a plate reader.[18][20]

  • Data Analysis: The rate of fluorescence generation is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from a dose-response curve.[18]

Visualizing the Workflow and Logic

To clarify the processes involved, the following diagrams illustrate the typical workflow for in silico ADME prediction and the logical framework for comparing different predictive models.

In_Silico_ADME_Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted Properties Compound Compound Structure (e.g., 2-oxa-5-azaspiro[3.4]octane) SwissADME SwissADME Compound->SwissADME pkCSM pkCSM Compound->pkCSM ADMETlab ADMETlab 2.0 Compound->ADMETlab Absorption Absorption (HIA, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism Toxicity Toxicity (AMES, hERG) SwissADME->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion pkCSM->Toxicity ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Excretion ADMETlab->Toxicity Prioritization Candidate Prioritization & Experimental Design Absorption->Prioritization Distribution->Prioritization Metabolism->Prioritization Excretion->Prioritization Toxicity->Prioritization

Caption: Workflow for in silico ADME prediction of novel compounds.

Model_Comparison_Logic cluster_preds In Silico Predictions cluster_exp Experimental Validation cluster_analysis Comparative Analysis ModelA Prediction Tool A (e.g., SwissADME) Performance Model Performance (Accuracy, Reliability) ModelA->Performance ModelB Prediction Tool B (e.g., pkCSM) ModelB->Performance ModelC Prediction Tool C (e.g., ADMETlab) ModelC->Performance Caco2 Caco-2 Assay Caco2->Performance HLM HLM Stability HLM->Performance CYP CYP Inhibition CYP->Performance Decision Informed Decision-Making Performance->Decision

Caption: Logical flow for comparing predictive models against experimental data.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The recommended disposal method for tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] This procedure ensures the complete destruction of the chemical, minimizing environmental impact.

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical for laboratory safety and environmental responsibility.

Safety and Hazard Profile

While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful.[1] It is known to cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[1]

Key Hazard Information:

Hazard CategoryDescription
Acute Toxicity May be harmful if ingested or inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[2]
Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation Material is irritating to mucous membranes and upper respiratory tract.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from waste identification to final disposal.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: Due to its irritant nature and the lack of comprehensive toxicological data, all waste containing this compound, including neat compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.

  • Segregate at the Source: Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. For liquid waste (solutions of the compound), ensure the container is appropriate for the solvent used.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste. Do not use abbreviations or chemical formulas.

3. Waste Accumulation and Storage:

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

4. Final Disposal Procedure:

  • Contact Your EHS Department: The final disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) program. Contact your EHS department to schedule a waste pickup.

  • Provide Necessary Documentation: Be prepared to provide a waste inventory or any other documentation required by your EHS department.

  • Follow Institutional Protocols: Adhere to all specific procedures and guidelines provided by your institution for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (tert-butyl 2-oxa-5-azaspiro [3.4]octane-5-carboxylate) assess_hazard Hazard Assessment (Irritant, Potentially Harmful) start->assess_hazard segregate Segregate as Hazardous Waste assess_hazard->segregate containerize Select & Label Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Final Disposal: Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal policies and procedures before handling and disposing of this chemical.

References

Comprehensive Safety and Handling Guide for Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and airborne particles that may cause serious eye irritation.[2][3][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact which may cause irritation.[2][3]
Body Protection Laboratory coat or other suitable protective clothing.[2]Minimizes the risk of skin contact with the chemical.
Respiratory Protection Use only in a well-ventilated area with appropriate exhaust ventilation.[2][4] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Prevents inhalation which may cause respiratory tract irritation.[2][3][4]

Operational Handling Protocol

Safe handling practices are crucial to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that the ventilation system (e.g., fume hood) is functioning correctly.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and gloves as specified in Table 1.

  • Chemical Handling:

    • Handle the compound exclusively within a well-ventilated fume hood.[2][4]

    • Avoid the formation of dust and aerosols.[2][4]

    • Do not eat, drink, or smoke when using this product.[2][4]

    • Wash hands thoroughly after handling.[2]

  • In Case of Exposure:

    • If on skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] If you feel unwell, seek medical help.[4]

    • If swallowed: Rinse mouth.[2][4] Get medical help.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused or Waste Chemical Dispose of contents/container in accordance with local, regional, and national regulations.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[4]
Contaminated Lab Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as chemical waste according to institutional and local regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A Preparation - Verify ventilation - Check safety equipment B Don PPE - Lab coat - Goggles - Gloves A->B C Chemical Handling - Use in fume hood - Avoid dust/aerosols B->C D Post-Handling - Decontaminate work area - Wash hands C->D F Emergency Response - Skin/Eye Contact - Inhalation/Ingestion C->F Exposure Event E Waste Disposal - Segregate waste - Follow disposal plan D->E

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.